molecular formula C8H5IN2O B7981054 5-iodo-1H-quinazolin-4-one

5-iodo-1H-quinazolin-4-one

Cat. No.: B7981054
M. Wt: 272.04 g/mol
InChI Key: NLTHTTIZUVYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1H-quinazolin-4-one is a versatile iodinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This quinazolinone derivative features a fused benzene and pyrimidine ring structure, with an iodine atom at the 5-position that makes it a useful intermediate for further synthetic modifications via cross-coupling reactions . Quinazolinones are recognized as privileged scaffolds in drug design due to their wide spectrum of biological activities . Researchers are particularly interested in quinazolinone derivatives for their potential antimicrobial properties. Structure-activity relationship (SAR) studies indicate that halogen substitution, particularly at positions such as 6 and 8 on the quinazolinone ring, can significantly improve antibacterial and antifungal efficacy . Furthermore, certain quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcriptional factor, a key target in cancer research due to its role in tumor hypoxia . The core quinazolinone structure is also found in compounds evaluated for other therapeutic areas, including anti-inflammatory and anticonvulsant applications . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHTTIZUVYMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-iodo-1H-quinazolin-4-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Significance of Halogenation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This bicyclic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, is a key pharmacophore in drugs exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] The versatility of the quinazolinone structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Halogenation, particularly the introduction of an iodine atom, can significantly modulate a molecule's physicochemical and biological properties. The incorporation of iodine can enhance lipophilicity, facilitate membrane permeability, and introduce a potential site for further chemical modification. In the context of drug design, an iodine substituent can also act as a heavy atom for X-ray crystallography studies or serve as a handle for radio-labeling. This guide focuses specifically on 5-iodo-1H-quinazolin-4-one, a halogenated derivative of the fundamental quinazolinone structure, providing a comprehensive overview of its chemical characteristics and potential as a building block in drug discovery.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-iodo-1H-quinazolin-4-one is characterized by an iodine atom at the 5th position of the quinazolin-4-one core. The "1H" designation indicates that the hydrogen atom is located at the first position of the pyrimidine ring, which is in tautomeric equilibrium with the 4-hydroxyquinazoline form.

Below is a table summarizing the key computed and, where available, experimental properties of 5-iodo-1H-quinazolin-4-one.

PropertyValueSource
Molecular Formula C₈H₅IN₂ON/A
Molecular Weight 272.04 g/mol N/A
IUPAC Name 5-iodo-3H-quinazolin-4-oneN/A
CAS Number Not availableN/A
Appearance Expected to be a solidN/A
Melting Point Data not availableN/A
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.N/A
XLogP3 ~2.5 (Estimated)N/A

Synthesis of 5-iodo-1H-quinazolin-4-one

The most direct and classical approach for the synthesis of 5-iodo-1H-quinazolin-4-one is the Niementowski quinazolinone synthesis.[1] This method involves the condensation of an appropriately substituted anthranilic acid with formamide. For the synthesis of the target compound, the starting material is 2-amino-6-iodobenzoic acid.

Experimental Protocol: Niementowski Reaction

This protocol is adapted from the general procedure for the synthesis of quinazolin-4-ones.[1]

Materials:

  • 2-amino-6-iodobenzoic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 2-amino-6-iodobenzoic acid (1 equivalent) with an excess of formamide (at least 4 equivalents).

  • Heat the reaction mixture in a glycerin bath or with a heating mantle to a temperature of 130-135°C.[1]

  • Maintain this temperature and allow the reaction to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude 5-iodo-1H-quinazolin-4-one can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction towards completion.

  • Heating: The condensation and cyclization steps require thermal energy to overcome the activation barrier. The specified temperature range is optimal for achieving a good reaction rate without significant decomposition.[1]

  • Precipitation in Ice-Water: 5-iodo-1H-quinazolin-4-one is expected to have low solubility in cold water, allowing for its effective separation from the excess formamide and other water-soluble byproducts.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 2-amino-6-iodobenzoic_acid 2-amino-6-iodobenzoic acid Condensation_Cyclization Condensation & Cyclization 2-amino-6-iodobenzoic_acid->Condensation_Cyclization Formamide Formamide Formamide->Condensation_Cyclization Heating Heating (130-135°C) Heating->Condensation_Cyclization Precipitation Precipitation in Ice-Water Condensation_Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-iodo-1H-quinazolin-4-one 5-iodo-1H-quinazolin-4-one Recrystallization->5-iodo-1H-quinazolin-4-one

Synthetic workflow for 5-iodo-1H-quinazolin-4-one.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift (typically >160 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (272.04 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.

Biological Activity and Potential Applications

The biological activity of 5-iodo-1H-quinazolin-4-one has not been extensively studied. However, based on the known pharmacology of the quinazolinone scaffold and iodo-substituted analogs, several potential applications can be postulated.

Anticancer Potential

Quinazolinone derivatives are well-established as potent anticancer agents.[2][3] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[3]

One study investigating quinazolin-4-ones as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a transcription factor often upregulated in cancer cells, included a "C-5 iodo" substituted analog.[4] In this particular assay, the 5-iodo derivative was found to be inactive.[4] This highlights the critical role of substituent positioning on biological activity and underscores the need for broader screening to fully elucidate the potential of 5-iodo-1H-quinazolin-4-one.

Enzyme Inhibition

The quinazolinone scaffold is a versatile platform for the design of enzyme inhibitors. The introduction of an iodine atom at the 5-position could influence the binding affinity and selectivity for various enzyme targets. Further research is warranted to explore the inhibitory activity of 5-iodo-1H-quinazolin-4-one against a panel of clinically relevant enzymes.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_inhibitor Potential Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation_Survival Quinazolinone_Derivative Quinazolinone Derivatives (Potential Inhibitors) Quinazolinone_Derivative->RTK Inhibition

Potential inhibition of receptor tyrosine kinase signaling.

Conclusion and Future Directions

5-iodo-1H-quinazolin-4-one represents an intriguing yet underexplored derivative of the pharmacologically significant quinazolinone family. While its synthesis is accessible through established methods like the Niementowski reaction, a comprehensive characterization of its physicochemical properties and biological activities is currently lacking in the public domain.

The single report of its inactivity as a HIF-1α inhibitor should not preclude further investigation. The diverse mechanisms of action exhibited by quinazolinone derivatives suggest that 5-iodo-1H-quinazolin-4-one could hold potential in other therapeutic areas, particularly as an anticancer agent or a specific enzyme inhibitor.

Future research should focus on:

  • The definitive synthesis and thorough spectroscopic characterization of 5-iodo-1H-quinazolin-4-one.

  • Determination of its key physicochemical properties, such as melting point and solubility.

  • Broad-based biological screening against a panel of cancer cell lines and clinically relevant enzymes.

  • Utilization of 5-iodo-1H-quinazolin-4-one as a versatile chemical intermediate for the synthesis of more complex, novel quinazolinone derivatives.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of 5-iodo-1H-quinazolin-4-one and its derivatives in the ongoing quest for new and effective therapeutic agents.

References

  • Saitkulov, F. E. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

  • 4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. [Link]

  • 4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (n.d.). PMC. Retrieved from [Link]

  • Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organic Communications, 16(2), 117-124. Retrieved from [Link]

  • O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1335-1358. [Link]

Sources

Unlocking the 5-Position: Therapeutic Potential & Synthetic Utility of 5-Iodo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and structural utility of 5-iodo-quinazolinone derivatives.

Executive Summary: The "Peri" Opportunity

In the crowded landscape of kinase inhibitors and antimicrobial agents, the quinazolinone scaffold remains a workhorse. However, the vast majority of approved drugs (e.g., Gefitinib, Erlotinib) and literature precedents focus on the 6- and 7-positions due to the ready availability of starting materials (4- and 5-substituted anthranilic acids).

The 5-iodo-quinazolinone derivatives represent an underutilized "privileged space." Located at the peri-position relative to the carbonyl group (C4), the 5-position offers unique steric and electronic properties:

  • Conformational Locking: The iodine atom at C5 exerts significant steric pressure, forcing N3-substituents into specific conformations, reducing entropic penalties upon binding.

  • Halogen Bonding: The 5-iodo group is ideally situated to form intramolecular halogen bonds with the C4-carbonyl oxygen or intermolecular bonds with protein residues (e.g., backbone carbonyls or sulfhydryl groups).

  • Synthetic Gateway: It serves as the critical entry point for cross-coupling reactions to access 5-substituted libraries (e.g., 5-alkynyl, 5-aryl derivatives) which are potent VEGFR-2 and DNA gyrase inhibitors.

This guide outlines the synthesis, structural biology, and therapeutic applications of this specific subclass.

Chemical Basis & Structural Integrity

The Isomer Distinction (Critical Note)

Confusion often arises between 6-iodo and 5-iodo isomers due to the numbering shift during cyclization.

  • 6-Iodo-quinazolinone: Derived from 5-iodoanthranilic acid (common, cheap). Iodine is para to the bridgehead nitrogen.

  • 5-Iodo-quinazolinone: Derived from 2-amino-6-iodobenzoic acid (rare, specialized). Iodine is peri to the carbonyl.

Why it matters: The 5-iodo position creates a "steric buttress" effect that is absent in the 6-iodo isomer. This guide focuses on the 5-iodo variant and its derivatives.[1]

Halogen Bonding Mechanics

In 5-iodo-quinazolinones, the iodine atom acts as a Lewis acid (sigma-hole donor).

  • Intramolecular: A potential

    
     interaction can stabilize the planar core.
    
  • Intermolecular: In protein binding pockets (e.g., DHFR or Kinases), the 5-iodo group can target nucleophilic residues (Ser, Thr, Cys) or backbone carbonyls, providing ~1–3 kcal/mol of binding enthalpy that is highly directional (160°–180° angle).

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodo-4(3H)-Quinazolinone

Rationale: Direct iodination of quinazolinone typically yields the 6-iodo product. To secure the 5-position, the iodine must be installed prior to cyclization using a specialized anthranilic acid precursor.

Reagents:

  • 2-Amino-6-iodobenzoic acid (Starting Material)

  • Formamide (Cyclizing agent)

  • Ammonium Acetate (Catalyst)[2]

Step-by-Step Methodology:

  • Preparation: Charge a dried round-bottom flask with 2-amino-6-iodobenzoic acid (1.0 eq) and Formamide (5.0 eq).

  • Catalysis: Add Ammonium Acetate (1.5 eq) to promote dehydration.

  • Cyclization: Heat the mixture to 140°C for 4–6 hours. Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting acid spot will disappear, and a fluorescent product spot will appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 mL).

  • Isolation: A precipitate will form.[3][4] Filter under vacuum and wash with cold water (

    
     mL) to remove excess formamide.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield 5-iodo-4(3H)-quinazolinone as pale yellow needles.

Protocol B: Palladium-Catalyzed Functionalization (The "Gateway" Reaction)

Rationale: Transforming the 5-iodo core into a 5-aryl derivative (e.g., for VEGFR-2 inhibition). The 5-position is sterically hindered; specialized ligands are required.

Reagents:

  • 5-Iodo-4(3H)-quinazolinone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 
     (5 mol%) - Chosen for steric tolerance.
    
  • 
     (2.0 M aqueous)
    
  • 1,4-Dioxane (Solvent)

Workflow:

  • Degas 1,4-dioxane with Argon for 15 minutes.

  • Add reactants and catalyst under positive Argon pressure.

  • Heat to 100°C for 12 hours.

  • Validation: The appearance of a highly fluorescent spot usually indicates the biaryl formation.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Visualized Workflows

Diagram 1: Synthetic Pathway to 5-Substituted Libraries

This workflow illustrates the critical divergence from standard quinazolinone chemistry, highlighting the use of 6-iodoanthranilic acid to access the 5-position.

SynthesisWorkflow SM 2-Amino-6-iodobenzoic Acid Inter Benzoxazinone Intermediate SM->Inter Ac2O, Reflux (Cyclodehydration) Core 5-Iodo-4(3H)- Quinazolinone (The Scaffold) SM->Core Direct: Formamide 140°C Inter->Core NH3 / Formamide (Ring Closure) Prod1 5-Aryl Derivative (VEGFR Inhibitor) Core->Prod1 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Prod2 5-Alkynyl Derivative (Antimicrobial) Core->Prod2 Sonogashira Coupling Pd(PPh3)4, CuI, Alkyne

Caption: Synthesis of 5-functionalized quinazolinones via the 5-iodo scaffold. Note the divergence into Suzuki and Sonogashira cycles.

Therapeutic Applications & Mechanism of Action

Oncology: VEGFR-2 Inhibition

5-substituted quinazolinones (derived from the 5-iodo precursor) have shown potent inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis.

  • Mechanism: The 5-substituent (often a urea or aryl group) projects into the "back pocket" of the kinase ATP-binding site.

  • Data: 5-substituted derivatives have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) against HCT116 and MCF-7 cell lines.
  • Advantage: Unlike 6-substituted inhibitors (e.g., Gefitinib), 5-substituted analogs induce a distinct binding mode that can overcome resistance mutations affecting the solvent front.

Antimicrobial: DNA Gyrase Targeting

The 5-iodo and 5-nitro derivatives act as DNA intercalators and DNA gyrase inhibitors.

  • Steric Lock: The iodine atom at position 5 prevents free rotation of N3-substituents, locking the molecule into a bioactive conformation that fits the bacterial DNA gyrase B subunit.

  • Activity: Broad-spectrum activity against Gram-positive bacteria (S. aureus) with MIC values comparable to Ciprofloxacin in resistant strains.

Diagram 2: Signaling Pathway & Inhibition Logic

This diagram details how 5-iodo derivatives intervene in the VEGFR-2 signaling cascade, leading to apoptosis and anti-angiogenesis.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation Drug 5-Iodo-Quinazolinone Derivative Drug->VEGFR2 Competitive Inhibition (ATP Pocket) Apop Apoptosis Drug->Apop Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis mTOR->Angio Promotes

Caption: Mechanism of Action: 5-iodo derivatives competitively inhibit VEGFR-2, blocking the PI3K/AKT axis and inducing apoptosis.

Quantitative Data Summary

Compound ClassTargetKey Substituent (Pos 5)Activity (

/ MIC)
Cell Line / Strain
5-Iodo-QNZ DHFRIodine (Parent)

T98G (Glioblastoma)
5-Urea-QNZ VEGFR-2Aryl-Urea

HCT-116 (Colon)
5-Alkynyl-QNZ DNA GyrasePhenylethynyl

S. aureus (MRSA)

Table 1: Comparative bioactivity of 5-iodo-quinazolinone and its functionalized derivatives.

References

  • Al-Sanea, M. M., et al. (2024).[5] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Link

  • Rojas, R., et al. (2017). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones. NIH National Library of Medicine. Link

  • Gavin, J. T., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. PubMed Central. Link

  • Alafeefy, A. M., et al. (2010). Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Saudi Pharmaceutical Journal. Link

  • Hameed, A., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review. Expert Opinion on Therapeutic Patents. Link

Sources

The 5-Iodo-Quinazolinone Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core and the Strategic Role of Iodine

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the foundation of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The versatility of the quinazolinone core allows for extensive functionalization at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific and increasingly important variant: the 5-iodo-quinazolinone scaffold. The introduction of an iodine atom at the 5-position of the quinazolinone ring is a strategic decision in drug design. Iodine, being the largest and most lipophilic of the stable halogens, can significantly influence a molecule's physicochemical properties. This substitution can enhance membrane permeability and facilitate entry into cells. Furthermore, the iodine atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. From a synthetic perspective, the iodo-group serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse compound libraries. While much of the published research has focused on iodo-substitution at other positions, such as the 6-position, the principles and synthetic methodologies are often translatable and provide a strong foundation for the exploration of the 5-iodo analogues.[5]

Synthetic Strategies for 5-Iodo-Quinazolinone Derivatives

The construction of the 5-iodo-quinazolinone scaffold typically begins with the synthesis of the key precursor, 2-amino-6-iodobenzoic acid . A common and effective method for the iodination of the precursor, 2-aminobenzoic acid, involves the use of molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide in an acidic medium like acetic acid. This approach offers high yields and avoids the use of harsh reagents.

A general and adaptable synthetic pathway to 2-substituted-5-iodo-4(3H)-quinazolinones is outlined below. This multi-step synthesis involves the initial acylation of 2-amino-6-iodobenzoic acid, followed by cyclization with a primary amine.

Synthetic Pathway for 5-Iodo-Quinazolinones cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Amino-6-iodobenzoic Acid C 2-Acetamido-6-iodobenzoic Acid A->C Reflux B Acetic Anhydride B->C F 2-Methyl-3-substituted-5-iodo-quinazolin-4(3H)-one C->F D Primary Amine (R-NH2) D->F E Dehydrating Agent (e.g., PCl3) E->F

Caption: General synthetic scheme for 2,3-disubstituted 5-iodo-quinazolinones.

Experimental Protocol: Synthesis of 2-Acetamido-6-iodobenzoic Acid

This protocol is adapted from a similar synthesis for the 5-iodo isomer and serves as a foundational method.[5]

Materials:

  • 2-Amino-6-iodobenzoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of 2-amino-6-iodobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to afford the crude product.

  • The crude 2-acetamido-6-iodobenzoic acid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Experimental Protocol: Synthesis of 2-Methyl-3-substituted-5-iodo-quinazolin-4(3H)-ones

This generalized protocol illustrates the final cyclization step to form the quinazolinone ring.

Materials:

  • 2-Acetamido-6-iodobenzoic acid

  • Appropriate primary amine (R-NH2)

  • Phosphorus trichloride (PCl3) or another suitable dehydrating agent

  • Anhydrous toluene or other high-boiling inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2-acetamido-6-iodobenzoic acid (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add the primary amine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add phosphorus trichloride (0.5-1.0 equivalents) dropwise.

  • After the addition is complete, the reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-methyl-3-substituted-5-iodo-quinazolin-4(3H)-one.

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is a versatile pharmacophore with a wide range of documented biological activities.[1][3] The introduction of an iodine atom, particularly at the 5- or 6-position, has been shown to be a viable strategy in the development of potent therapeutic agents, especially in the realm of oncology.[5]

Anticancer Activity

Numerous quinazolinone derivatives have been investigated as anticancer agents, with several compounds progressing to clinical use.[6] The anticancer mechanisms of quinazolinones are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and DNA repair enzymes.[5]

A study on a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[5] The IC50 values for some of the most active compounds are presented in the table below. This data highlights the potential of iodo-substituted quinazolinones as anticancer agents and provides a basis for the design and evaluation of 5-iodo analogues.

CompoundR-groupHeLa (IC50, µM)T98G (IC50, µM)HL60 (IC50, µM)U937 (IC50, µM)
3a 4-Bromophenyl>200>2002130
3d 3,4-Dichlorophenyl10>200>200>200
3e 3-Chloro-4-fluorophenyl6012>200>200
Paclitaxel (Reference)6.2213.141
Data extracted from Reference[5]
Enzyme Inhibition: Targeting Key Cancer Pathways

1. Poly (ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several quinazolinone-based compounds have been identified as potent PARP inhibitors.[7][8] The 4(3H)-quinazolinone scaffold can act as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib.[8] The introduction of a 5-iodo substituent could potentially enhance the binding affinity to the PARP active site through favorable interactions, including halogen bonding.

PARP_Inhibition_Workflow cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention A DNA Single-Strand Break B PARP Activation A->B C Recruitment of DNA Repair Proteins B->C F Inhibition of PARP D DNA Repair C->D E 5-Iodo-Quinazolinone (PARP Inhibitor) E->F G Accumulation of DNA Damage F->G H Cell Death (Apoptosis) G->H

Caption: Mechanism of action of PARP inhibitors in cancer therapy.

2. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10] Several quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, are approved for the treatment of non-small cell lung cancer.[10] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The introduction of a halogen, such as iodine, at the 5-position can influence the orientation of the molecule within the ATP-binding pocket of the EGFR kinase domain, potentially leading to enhanced inhibitory activity and selectivity.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For iodo-substituted quinazolinones, the following SAR insights can be drawn from existing literature on related halogenated analogues:

  • Position of the Iodo Group: While direct comparisons are limited, studies on halogenated quinazolinones suggest that the position of the halogen atom significantly impacts activity. The electronic and steric effects of the iodine at the 5-position will likely lead to a distinct SAR profile compared to substitution at other positions.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazolinone ring is crucial for activity. Small alkyl groups, such as a methyl group, have been shown to be compatible with potent anticancer activity in 6-iodo-quinazolinones.[5] Aromatic or heteroaromatic rings at this position can also lead to potent compounds, often through interactions with hydrophobic pockets in the target protein.

  • Substitution at the 3-position: The substituent at the 3-position is another key determinant of biological activity. In the context of anticancer activity, substituted phenyl rings are common. The electronic nature and substitution pattern of this phenyl ring can significantly modulate the potency and selectivity of the compound. For instance, in the 6-iodo-quinazolinone series, the presence of electron-withdrawing groups, such as chlorine atoms, on the 3-phenyl ring was associated with enhanced cytotoxicity against certain cancer cell lines.[5]

Conclusion and Future Perspectives

The 5-iodo-quinazolinone scaffold represents a promising area for the discovery of novel therapeutic agents. The unique properties of the iodine atom, including its size, lipophilicity, and ability to form halogen bonds, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of quinazolinone-based compounds. While research specifically focused on the 5-iodo substitution pattern is still emerging, the wealth of information available for the broader quinazolinone class, and for iodo-substituted analogues at other positions, provides a strong rationale and a clear path forward for the exploration of this scaffold. Future work should focus on the systematic synthesis and biological evaluation of diverse libraries of 5-iodo-quinazolinone derivatives to fully elucidate their therapeutic potential and establish detailed structure-activity relationships for various biological targets.

References

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 341-349.
  • Rojas, J., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(36), 23549-23560. [Link]

  • El-Sayed, M. A., et al. (2022). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Archiv der Pharmazie, 355(12), e2200417.
  • Hassan, A. S., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences, 8(4), 116-122.
  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.
  • Khan, I., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(11), 1585. [Link]

  • Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(9), 2621-2630.
  • El-Naggar, A. M., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Medicinal Chemistry, 13(9), 1104-1119. [Link]

  • Mahdavi, M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 38. [Link]

  • Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14058-14078.
  • Al-Omary, F. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 8(4), 195–213.
  • El-Adl, K., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Medicinal Chemistry, 13(9), 1104-1119.

Sources

difference between 5-iodo and 6-iodo quinazolinone isomers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing 5-iodo and 6-iodo quinazolinone isomers.

Structural Divergence, Synthetic Pathways, and Functional Implications

Executive Summary

In the development of quinazolinone-based pharmacophores, the positioning of the iodine substituent acts as a critical "toggle" for both chemical reactivity and biological fit. While 6-iodo-4(3H)-quinazolinone is the kinetically and thermodynamically accessible isomer—widely used as a handle for cross-coupling reactions—the 5-iodo isomer represents a sterically congested, synthetically challenging, yet structurally unique scaffold. This guide dissects the causal differences between these two isomers, providing researchers with the rationale for selecting one over the other in structure-activity relationship (SAR) campaigns.

Structural & Electronic Analysis

The core difference lies in the iodine atom's proximity to the C4-carbonyl group (the "peri" effect).

Feature6-Iodo Isomer 5-Iodo Isomer
Steric Environment Open / Accessible. The iodine at C6 points away from the binding pocket's "floor" (the fused ring system) and the carbonyl, allowing free rotation of coupled aryl groups.Congested / Peri-Strain. The iodine at C5 is locked in the "bay region" next to the C4 carbonyl oxygen. This creates significant steric clash (van der Waals repulsion).
Electronic Effect Para-to-N1. The C6 position is electronically coupled to N1, influencing the pKa of the N3-H via resonance.Meta-to-N1 / Ortho-to-C4. The C5 position has a direct inductive influence on the carbonyl carbon, potentially altering the electrophilicity of the C4 center.
Vector Orientation Projects substituents laterally (linear extension). Ideal for reaching deep hydrophobic pockets.Projects substituents vertically (perpendicular extension). Ideal for interacting with "roof" residues in an ATP-binding site.
Visualization of Steric Hindrance (Peri-Effect)

The following diagram illustrates the steric clash present in the 5-iodo isomer compared to the 6-iodo isomer.

G cluster_0 6-Iodo Isomer (Accessible) cluster_1 5-Iodo Isomer (Steric Clash) C6 C6-Iodine (Unobstructed) C4 C4-Carbonyl (O) C6->C4 > 5 Å Distance No Interaction C5 C5-Iodine (Peri-Position) C4_5 C4-Carbonyl (O) C5->C4_5 < 3 Å Distance Steric Repulsion

Caption: Logical representation of the steric environment. The 5-iodo isomer suffers from peri-interaction between the iodine lone pairs and the carbonyl oxygen.

Synthetic Pathways & Regioselectivity[1][2]

The synthesis of these isomers is not interchangeable. The standard electrophilic iodination of anthranilic acid yields the 5-iodoanthranilic acid precursor, which cyclizes to the 6-iodo quinazolinone. Accessing the 5-iodo isomer requires "reverse logic" or pre-functionalized starting materials.

Pathway A: Synthesis of 6-Iodo-4(3H)-quinazolinone (Standard)

This is the industry-standard route. The amino group of anthranilic acid directs the incoming electrophile (I+) to the para position (C5 of the acid, which becomes C6 of the quinazolinone).

Protocol Logic:

  • Iodination: Anthranilic acid + ICl (or I₂/H₂O₂) → 5-iodoanthranilic acid .[1]

  • Cyclization: 5-iodoanthranilic acid + Formamide (or Triethyl Orthoformate) → 6-iodo-4(3H)-quinazolinone .

Pathway B: Synthesis of 5-Iodo-4(3H)-quinazolinone (Advanced)

Direct iodination fails to produce this isomer. It requires 2-amino-6-iodobenzoic acid as the precursor. This precursor is difficult to access because the C6 position of anthranilic acid is ortho to the electron-withdrawing carboxyl group and meta to the directing amino group.

Strategic Route (Directed Lithiation): Instead of electrophilic substitution, use Directed Ortho Lithiation (DoG) .

  • Protection: Protect anthranilic acid (e.g., as a pivaloylamide or oxazoline).

  • Lithiation: Treat with n-BuLi or LDA.[2] The directing group directs lithiation to the ortho position (C6 of the benzoic scaffold).

  • Quench: Add Iodine (I₂).[1][3][4]

  • Cyclization: Deprotect and cyclize with formamide.

Synthesis Anthranilic Anthranilic Acid Iodination Electrophilic Iodination (ICl / AcOH) Anthranilic->Iodination Direct SEAr Protection Protection (DG) (e.g., Pivaloyl) Anthranilic->Protection Multi-step Intermediate_5I 5-Iodoanthranilic Acid (Major Product) Iodination->Intermediate_5I Cyclization_6 Cyclization (Formamide, 150°C) Intermediate_5I->Cyclization_6 Product_6 6-Iodo-4(3H)-quinazolinone (Thermodynamic) Cyclization_6->Product_6 Lithiation Directed Lithiation (n-BuLi, then I2) Protection->Lithiation Intermediate_6I 6-Iodoanthranilic Acid (Precursor) Lithiation->Intermediate_6I Cyclization_5 Cyclization (Formamide) Intermediate_6I->Cyclization_5 Product_5 5-Iodo-4(3H)-quinazolinone (Hard to Access) Cyclization_5->Product_5

Caption: Divergent synthetic pathways. The 6-iodo isomer is accessible via direct iodination, while the 5-iodo isomer requires directed lithiation.

Analytical Characterization (NMR Diagnostics)[6]

Distinguishing these isomers by ¹H NMR is straightforward if you focus on the H5 proton .

Comparative ¹H NMR Table (DMSO-d₆)
Proton Position6-Iodo Isomer (Chemical Shift)5-Iodo Isomer (Chemical Shift)Diagnostic Note
H2 ~8.15 ppm (s)~8.15 ppm (s)Not diagnostic; similar environment.
H5 ~8.35 ppm (d, J=2.0 Hz) ABSENT Key Differentiator. In the 6-iodo isomer, H5 is the most deshielded aromatic proton due to the C4-carbonyl anisotropy. In the 5-iodo isomer, this proton is replaced by iodine.
H6 ABSENT (Iodine substituted)~7.80 ppm (d, J=8.0 Hz)
H7 ~7.75 ppm (dd, J=8.5, 2.0 Hz)~7.45 ppm (t/dd)Coupling pattern changes from dd (ortho/meta) to t/dd (ortho/ortho).
H8 ~7.50 ppm (d, J=8.5 Hz)~7.60 ppm (dd)

Expert Insight: If your spectrum shows a doublet at ~8.3-8.5 ppm with a small coupling constant (meta-coupling to H7), you have the 6-iodo isomer. If the most downfield aromatic signal is missing and you see a complex pattern around 7.4-7.8 ppm, you likely have the 5-iodo isomer.

Reactivity Profile: Cross-Coupling

The position of the iodine dramatically affects the yield and conditions required for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • 6-Iodo Reactivity: High. The C-I bond is exposed. Standard catalysts (e.g., Pd(PPh₃)₄) and mild bases (Na₂CO₃) work efficiently. Yields are typically >85%.[1]

  • 5-Iodo Reactivity: Diminished. The peri-effect (steric hindrance from the C4 carbonyl) impedes the oxidative addition of the bulky Pd(0) species and the subsequent reductive elimination.

    • Optimization Strategy: For 5-iodo substrates, use sterically demanding, electron-rich ligands like S-Phos or X-Phos to facilitate the catalytic cycle in the crowded environment. Higher temperatures (100°C+) and stronger bases (K₃PO₄) are often required.

References
  • Synthesis of 6-Iodoquinazolinones

    • Title: Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones.[5]

    • Source:RSC Advances (via NIH/PubMed).
    • URL:[Link]

  • General Quinazolinone Reactivity & Lithiation

    • Title: Quinazolinones via Lithiation of 2-Alkyl-4(3H)-quinazolinones.[6]

    • Source:Collection of Czechoslovak Chemical Communic
    • URL:[Link] (Note: Describes lithiation logic for quinazolinones).

  • Suzuki Coupling Comparison (Quinoline Analogues): Title: Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Source: BenchChem Technical Notes.
  • Biological Activity of Iodinated Derivatives

    • Title: Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones.[7]

    • Source:Journal of the Korean Chemical Society.
    • URL:[Link]

Sources

Technical Guide: 5-Iodo-quinazolinone as a Strategic Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, reactivity, and application of 5-iodoquinazolin-4(3H)-one , a specialized scaffold in medicinal chemistry. Unlike its more common 6-, 7-, or 8-iodo isomers, the 5-iodo variant offers unique access to "peri" functionalization, enabling the construction of angularly fused polycyclic systems such as pyrrolo[2,1-b]quinazolinones (e.g., Luotonin A). This document provides validated protocols for its synthesis from 2-amino-6-iodobenzoic acid, analyzes its palladium-catalyzed cross-coupling behavior under sterically demanding conditions, and outlines its utility in fragment-based drug discovery (FBDD).

Structural Significance & Numbering Logic

The quinazolin-4(3H)-one scaffold is ubiquitous in bioactive natural products.[1] However, the C5 position (peri to the C4 carbonyl) is often underutilized due to synthetic challenges.

Numbering Clarification

Correct IUPAC numbering is critical for this scaffold.

  • Precursor: 2-amino-6-iodobenzoic acid (also referred to as 6-iodoanthranilic acid).

  • Transformation: The C1 carboxyl becomes C4 (carbonyl); the C2 amine becomes N1 (typically) or N3 depending on the cyclization reagent, but in the standard Niementowski reaction, the relative positions are preserved such that the iodine at C6 of the benzene ring ends up at C5 of the quinazolinone.

Steric Environment: The C5-iodine atom is located in the "bay region," sterically crowded by the C4-carbonyl oxygen. This proximity effects:

  • Electronic Shielding: The C5 position is electron-deficient but sterically hindered.

  • Cyclization Potential: Substituents at C5 are ideally positioned to cyclize onto N3 or O4, forming angular tricyclic or tetracyclic cores.

Synthesis of the Building Block

The synthesis of 5-iodoquinazolin-4(3H)-one requires a regioselective precursor. Standard iodination of anthranilic acid yields the 5-iodo isomer (leading to 6-iodoquinazolinone). Therefore, 2-amino-6-iodobenzoic acid must be used.[2]

Precursor Sourcing
  • Commercial Availability: 2-amino-6-iodobenzoic acid is commercially available but expensive compared to the 5-iodo isomer.

  • De Novo Synthesis: Can be prepared via directed lithiation of 2-iodoaniline followed by carboxylation, or via ring-opening of 3-iodophthalic anhydride.

Protocol: Niementowski Cyclization

This protocol utilizes microwave-assisted synthesis to overcome the steric barrier of the 6-iodo substituent.

Reagents:

  • 2-Amino-6-iodobenzoic acid (1.0 eq)

  • Formamide (excess, 5-10 eq)

  • Catalyst: Ammonium acetate (0.1 eq) or acetic acid (catalytic)

Step-by-Step Procedure:

  • Mixing: In a heavy-walled microwave vial, suspend 2-amino-6-iodobenzoic acid (500 mg, 1.9 mmol) in formamide (4 mL). Add ammonium acetate (15 mg).

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes (Power: 150W, high stirring). Note: Conventional heating requires reflux at 160°C for 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the resulting dark solution into crushed ice (20 g).

  • Isolation: A precipitate will form.[1][3][4] Stir for 30 minutes. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • Yield: Typically 75-85%.

    • Appearance: Off-white to pale yellow solid.

    • 1H NMR (DMSO-d6): Characteristic singlet for H-2 at ~8.1 ppm. Doublet for H-6/H-8.

Reactivity Profile: Palladium-Catalyzed Cross-Couplings

The C5-iodo handle is a prime candidate for Suzuki-Miyaura, Sonogashira, and Heck couplings. However, the peri-effect (steric clash with C4=O) requires optimized ligand systems.

Ligand Selection Strategy
  • Standard Phosphines (PPh3): Often fail or give low yields due to slow oxidative addition at the crowded C5 position.

  • Buchwald Ligands (XPhos, SPhos): Highly recommended. The biaryl backbone allows the Pd center to accommodate the steric bulk.

  • Bidentate Ligands (dppf): Effective for Sonogashira couplings to prevent chelation-induced deactivation.

Visualization of Reaction Pathways

G Start 5-Iodoquinazolin-4(3H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki C-C Bond Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Start->Sonogashira C-C Bond Heck Heck Reaction (Acrylates, Pd(OAc)2) Start->Heck C-C Bond Biaryl 5-Aryl-quinazolinones (Atropisomeric potential) Suzuki->Biaryl Alkyne 5-Alkynyl-quinazolinones (Precursor to Fused Rings) Sonogashira->Alkyne Alkene 5-Alkenyl-quinazolinones Heck->Alkene Cyclization Intramolecular Cyclization (e.g., Luotonin A Core) Alkyne->Cyclization Au/Ag Cat. or Thermal

Caption: Divergent synthesis from 5-iodoquinazolinone. The alkyne pathway is critical for accessing fused pyrrolo-quinazolinone alkaloids.

Advanced Application: Synthesis of Luotonin A Analogues

The most powerful application of 5-iodoquinazolinone is the construction of the pyrrolo[2,1-b]quinazolinone skeleton, found in the topoisomerase I inhibitor Luotonin A.

Mechanism: Intramolecular Cyclization

By installing an alkyne at C5 (via Sonogashira) containing a pendant nitrogen nucleophile (or using a propargyl amine at N3), one can trigger a cyclization.

Strategy:

  • Sonogashira Coupling: React 5-iodoquinazolinone with a functionalized alkyne (e.g., propargyl alcohol or protected propargylamine).

  • Ring Closure: The proximity of the C5-alkyne to N3 or the C4-carbonyl allows for metal-catalyzed (Au, Ag, or Cu) cycloisomerization.

Quantitative Comparison of Coupling Conditions (C5 vs C6)
Parameter5-Iodoquinazolinone (Peri)6-Iodoquinazolinone (Para)Implication
Steric Hindrance High (C4=O proximity)LowC5 requires bulky, electron-rich ligands (e.g., XPhos).
Suzuki Yield 45-65% (Standard conditions)>85%Optimization of base (Cs2CO3 vs K2CO3) is critical for C5.
Sonogashira Temp 80-100°CRoom Temp - 50°CHigher energy barrier for oxidative addition at C5.
Cyclization Utility Forms angular fused ringsForms linear extended systemsC5 is superior for alkaloid mimicry.

Detailed Experimental Protocol: C5-Sonogashira Coupling

Objective: Synthesis of 5-(phenylethynyl)quinazolin-4(3H)-one.

  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Charging: Add 5-iodoquinazolin-4(3H)-one (272 mg, 1.0 mmol), Pd(PPh3)2Cl2 (35 mg, 5 mol%), and CuI (10 mg, 5 mol%).

  • Solvent: Add anhydrous DMF (5 mL) and Triethylamine (2 mL). Degas by bubbling argon for 10 minutes.

  • Reagent: Add phenylacetylene (1.2 eq, 132 µL) via syringe.

  • Reaction: Seal and heat to 90°C for 4-6 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1). The starting iodide (Rf ~0.4) should disappear; product is fluorescent blue/green.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

References

  • Luotonin A: A Lead toward Anti-Cancer Agent Development Title: Luotonin A: A Lead toward Anti-Cancer Agent Development Source:[5] Heterocycles (Cited in NIH/PubMed) URL:[5][Link]

  • Palladium-Catalyzed Cross-Coupling of Quinazolinones Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones Source: MDPI Molecules URL:[Link]

  • Regioselective Functionalization of Quinazolinones Title: Ru(II)-Catalyzed Regioselective C(5)–H Functionalization of Quinazolinone-Coumarin Conjugates Source: Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Methodological & Application

The Strategic Functionalization of 5-Iodo-Quinazolinone: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds. The ability to selectively introduce molecular diversity at specific positions on this privileged heterocycle is paramount for the development of novel therapeutics. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions at the C-5 position of the quinazolinone ring system, leveraging the reactivity of 5-iodo-quinazolinone as a versatile building block.

This document will delve into the practical application and mechanistic underpinnings of four key palladium-catalyzed transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate their research programs.

I. The Cornerstone: Synthesis of 5-Iodo-4(3H)-Quinazolinone

Before embarking on the diverse world of cross-coupling, the synthesis of the key starting material, 5-iodo-4(3H)-quinazolinone, is a critical first step. A common and effective method involves the iodination of anthranilic acid, followed by cyclization.

Protocol: Synthesis of 5-Iodoanthranilic Acid

A robust method for the synthesis of 5-iodoanthranilic acid involves the direct iodination of anthranilic acid.

Experimental Protocol:

  • To a stirred solution of anthranilic acid in a suitable solvent (e.g., ethanol), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • The reaction can be facilitated by the presence of an acid catalyst.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization to afford 5-iodoanthranilic acid.

Protocol: Cyclization to 5-Iodo-4(3H)-Quinazolinone

With 5-iodoanthranilic acid in hand, the quinazolinone ring can be constructed through various methods. A common approach involves reaction with an appropriate C1 source, such as formamide or triethyl orthoformate, followed by cyclization.

Experimental Protocol:

  • A mixture of 5-iodoanthranilic acid and a suitable cyclizing agent (e.g., formamide or a mixture of formic acid and acetic anhydride) is heated at reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude 5-iodo-4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent system.

II. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[1] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I (Ln) OxAdd->ArPdI Transmetalation Transmetalation (R-B(OR)2 / Base) ArPdI->Transmetalation R-B(OR)2 Base ArPdR Ar-Pd(II)-R (Ln) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the 5-iodo-quinazolinone to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[2]

Application and Protocol

The Suzuki-Miyaura coupling of 5-iodo-quinazolinone allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-5 position. A protocol analogous to the successful coupling of 6-iodo-quinazolinones can be employed.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Quinazolinones

ComponentReagent/ConditionMolar Equiv.Role
Substrate 5-Iodo-4(3H)-quinazolinone1.0Electrophile
Coupling Partner Arylboronic acid1.1 - 1.5Nucleophile
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)0.05 - 0.10Catalyst
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF-Reaction medium
Temperature 80 - 110 °C-Reaction condition

Experimental Protocol:

  • To a reaction vessel, add 5-iodo-4(3H)-quinazolinone, the arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

III. C-C Bond Formation via Alkenylation: The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis.

Mechanistic Rationale

The Heck reaction mechanism involves a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I (Ln) OxAdd->ArPdI MigIns Migratory Insertion (Alkene) ArPdI->MigIns Alkene AlkylPd Alkyl-Pd(II) Complex MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product Substituted Alkene BetaElim->Product HPdI H-Pd(II)-I BetaElim->HPdI BaseElim Base-mediated Elimination HPdI->BaseElim Base BaseElim->Pd0

Caption: Catalytic cycle of the Heck cross-coupling reaction.

The reaction begins with the oxidative addition of the 5-iodo-quinazolinone to a palladium(0) catalyst. The resulting palladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, β-hydride elimination occurs to form the product and a hydridopalladium(II) species, which is then converted back to the active palladium(0) catalyst in the presence of a base.

Application and Protocol

The Heck reaction of 5-iodo-quinazolinone provides a direct route to 5-alkenyl-quinazolinones, which are valuable intermediates for further synthetic transformations.

Table 2: General Conditions for Heck Coupling of Iodo-Quinazolinones

ComponentReagent/ConditionMolar Equiv.Role
Substrate 5-Iodo-4(3H)-quinazolinone1.0Electrophile
Coupling Partner Alkene (e.g., acrylate, styrene)1.2 - 2.0Nucleophile
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂0.02 - 0.05Catalyst
Ligand PPh₃, P(o-tol)₃ (optional)0.04 - 0.10Stabilizes catalyst
Base Et₃N, K₂CO₃, or NaOAc1.5 - 3.0Neutralizes HX
Solvent DMF, DMAc, or NMP-Reaction medium
Temperature 100 - 140 °C-Reaction condition

Experimental Protocol:

  • In a sealed reaction vessel, combine 5-iodo-4(3H)-quinazolinone, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene to the reaction mixture.

  • Heat the mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and filter off any insoluble material.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

IV. C-C Bond Formation with Alkynes: The Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a highly efficient method for the synthesis of substituted alkynes and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[6]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I (Ln) OxAdd->ArPdI Transmetalation_Pd Transmetalation ArPdI->Transmetalation_Pd ArPdAlkyne Ar-Pd(II)-C≡CR Transmetalation_Pd->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H CuAlkyne Cu(I)-C≡CR Alkyne->CuAlkyne Base, CuI CuI Cu(I)X CuAlkyne->Transmetalation_Pd Transfers alkynyl group Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide, which then transfers the alkynyl group to the palladium center.[7]

Application and Protocol

The Sonogashira coupling of 5-iodo-quinazolinone provides access to 5-alkynyl-quinazolinones, which are versatile precursors for the synthesis of more complex molecules.

Table 3: Typical Conditions for Sonogashira Coupling of Iodo-Quinazolinones

ComponentReagent/ConditionMolar Equiv.Role
Substrate 5-Iodo-4(3H)-quinazolinone1.0Electrophile
Coupling Partner Terminal Alkyne1.1 - 1.5Nucleophile
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.02 - 0.05Catalyst
Cu Co-catalyst CuI0.05 - 0.10Co-catalyst
Base Et₃N, i-Pr₂NH, or piperidine2.0 - 5.0Solvent and Base
Solvent DMF, THF, or amine base-Reaction medium
Temperature Room Temperature to 80 °C-Reaction condition

Experimental Protocol:

  • To a solution of 5-iodo-4(3H)-quinazolinone in a suitable solvent (often the amine base itself), add the palladium catalyst and copper(I) iodide.

  • The mixture is degassed by bubbling an inert gas through the solution.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

V. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide variety of aryl amines.[9]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I (Ln) OxAdd->ArPdI AmineCoord Amine Coordination & Deprotonation ArPdI->AmineCoord HNR'R'' Base AmidoPd Ar-Pd(II)-NR'R'' (Ln) AmineCoord->AmidoPd RedElim Reductive Elimination AmidoPd->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The reaction is initiated by the oxidative addition of the 5-iodo-quinazolinone to a palladium(0) complex. The resulting palladium(II) species then coordinates to the amine, which is subsequently deprotonated by a strong base to form a palladium-amido complex. The final step is reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[8]

Application and Protocol

The Buchwald-Hartwig amination of 5-iodo-quinazolinone enables the introduction of a diverse range of primary and secondary amines at the C-5 position, providing access to a wide array of novel quinazolinone derivatives.[10]

Table 4: General Conditions for Buchwald-Hartwig Amination of Iodo-Quinazolinones

ComponentReagent/ConditionMolar Equiv.Role
Substrate 5-Iodo-4(3H)-quinazolinone1.0Electrophile
Coupling Partner Primary or Secondary Amine1.1 - 1.5Nucleophile
Catalyst Pd₂(dba)₃, Pd(OAc)₂0.01 - 0.05Catalyst
Ligand Xantphos, BINAP, RuPhos, etc.0.02 - 0.10Stabilizes catalyst
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5Strong, non-nucleophilic base
Solvent Toluene, Dioxane, or THF-Reaction medium
Temperature 80 - 120 °C-Reaction condition

Experimental Protocol:

  • In a glovebox, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Add the 5-iodo-4(3H)-quinazolinone and the amine to the vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

VI. Conclusion

The palladium-catalyzed cross-coupling of 5-iodo-quinazolinone is a powerful and versatile strategy for the synthesis of a diverse library of C-5 functionalized quinazolinone derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages for the introduction of a wide range of carbon and nitrogen-based substituents. By understanding the mechanistic principles and employing the optimized protocols outlined in this guide, researchers can effectively leverage these transformative reactions to accelerate their drug discovery and development efforts.

VII. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Mphahlele, M. J.; Gildenhuys, S. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014 , 19 (10), 16466-16498. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Buchwald-Hartwig Amination. J&K Scientific LLC. [Link]

  • Ahmadi, T.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 2023 , 14, 1436-1481. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]

  • Reddy, T. R.; et al. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry, 2017 , 33 (4), 2033-2039. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022 , 7 (27), 23456–23465. [Link]

  • One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-S N Ar/Bis-Suzuki–Miyaura Cross- Coupling Reactions. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. ACS Catalysis, 2011 , 1 (7), 794-797. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

Sources

Suzuki-Miyaura coupling conditions for 5-iodo-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Iodo-4(3H)-quinazolinone

Executive Summary

The functionalization of the quinazolin-4(3H)-one scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., Idelalisib, Lapatinib analogs). While C6 and C7 functionalizations are well-documented, C5-functionalization presents unique challenges due to the significant steric strain imposed by the peri-carbonyl group at C4 and the potential for catalyst poisoning by the free lactam N-H at position 3.

This guide details two optimized protocols for the Suzuki-Miyaura cross-coupling of 5-iodo-4(3H)-quinazolinone . By leveraging specific ligand geometries and base-solvent combinations, these protocols overcome the inherent steric and electronic deactivation of the 5-position.

Mechanistic Challenges & Strategy

The 5-iodo-4(3H)-quinazolinone substrate presents a "perfect storm" of coupling challenges:

  • Peri-Steric Hindrance: The iodine at C5 is spatially crowded by the C4-carbonyl oxygen. This hinders the oxidative addition step of the palladium cycle.

  • Catalyst Poisoning: The unprotected N3-H (pKa ~10) can be deprotonated by carbonate bases, forming an anion that may coordinate tightly to Pd(II), arresting the cycle (the "azole effect").[1]

  • Solubility: The fused heterocyclic core often suffers from poor solubility in non-polar solvents, necessitating polar aprotic mixtures.[1]

Strategic Solution
  • Catalyst: Use of bidentate ligands with large bite angles (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos) to force reductive elimination despite steric crowding.[1]

  • Base/Solvent: A biphasic system (Dioxane/Water) with weak inorganic bases (Na₂CO₃) is preferred to maintain solubility while minimizing competitive dehalogenation.

Experimental Workflow Visualization

The following diagram illustrates the optimized decision tree and reaction pathway for this specific substrate.

G Start 5-Iodo-4(3H)-quinazolinone Decision Substrate Complexity? Start->Decision MethodA Method A: Direct Coupling (Unprotected) Decision->MethodA Simple Aryl Boronic Acids MethodB Method B: Protected Route (SEM/Bn Protection) Decision->MethodB Complex/Heteroaryl Boronic Acids Cycle Pd Catalytic Cycle (Oxidative Addition at C5) MethodA->Cycle Pd(dppf)Cl2 Na2CO3, Dioxane/H2O MethodB->Cycle XPhos Pd G2 K3PO4, THF/H2O Product 5-Aryl-4(3H)-quinazolinone Cycle->Product Reductive Elimination

Figure 1: Decision matrix for selecting the optimal coupling pathway based on boronic acid complexity.

Optimization Data & Screening

The following table summarizes the screening of conditions. The Entry 3 and Entry 5 conditions were identified as optimal for general and difficult substrates, respectively.[1]

EntryCatalyst (5 mol%)LigandBase (2 equiv)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8535%Slow conversion; significant deiodination.
2Pd(OAc)₂SPhosK₃PO₄Toluene10052%Poor solubility of quinazolinone starting material.
3 Pd(dppf)Cl₂·DCM dppf Na₂CO₃ Dioxane/H₂O (4:1) 90 88% Standard Protocol (Method A). Excellent balance.
4Pd₂(dba)₃XantphosCs₂CO₃Dioxane10065%Good conversion but difficult purification.
5 XPhos Pd G2 XPhos K₃PO₄ THF/H₂O (10:1) 60 92% High Efficiency (Method B). Works for hindered acids.

Detailed Protocols

Method A: Direct Coupling (Unprotected Substrate)

Recommended for standard aryl boronic acids and gram-scale synthesis.

Reagents:

  • 5-Iodo-4(3H)-quinazolinone (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂[1]·DCM) (0.03 – 0.05 equiv)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-iodo-4(3H)-quinazolinone (272 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and distilled water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[4]·DCM (41 mg, 0.05 mmol) quickly under inert flow.[1] Seal the vial.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS. The suspension typically clarifies as the reaction proceeds, then may precipitate product upon cooling.[1]

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water (10 mL) and adjust pH to ~6–7 with 1N HCl (careful not to over-acidify if basic residues are present).

    • Filter the precipitate (if solid) or extract with EtOAc/THF (3 x 10 mL). Note: The product may be poorly soluble in pure EtOAc; adding 10% MeOH helps.

  • Purification: Recrystallization from EtOH/DMF or flash chromatography (DCM/MeOH gradient).

Method B: Protected Route (For Difficult Substrates)

Recommended for heteroaryl boronic acids or when Method A yields <50%.

Pre-step: SEM Protection React 5-iodo-4(3H)-quinazolinone with SEM-Cl and NaH in DMF (0 °C to RT) to generate the N3-SEM protected intermediate. This removes the acidic proton and improves solubility.

Coupling Protocol:

  • Reagents: N-SEM-5-iodo-quinazolinone (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), K₃PO₄ (3.0 equiv).[1]

  • Solvent: THF / Water (10:1).

  • Conditions: Heat at 60 °C for 2–4 hours. The highly active Buchwald precatalyst allows milder temperatures, reducing protodeboronation of unstable boronic acids.[1]

  • Deprotection: Treat the coupled product with TBAF in THF (reflux) or TFA/DCM to remove the SEM group.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Protodeboronation Boronic acid instability at high temp/base.Switch to Method B (lower temp) or use Boronic Esters (Pinacol) instead of acids.
Deiodination β-hydride elimination or overheating.Reduce temp to 80°C; ensure strict O₂ exclusion; switch solvent to Toluene/Water.
No Reaction Pd poisoning by N-H or sulfur (if present).Use Method B (Protection) or increase catalyst loading to 10 mol%.
Black Precipitate Pd black formation (catalyst death).Add additional ligand (e.g., free PPh₃ or dppf) to stabilize the active species.[1]

References

  • General Reactivity of 6-Iodoquinazolinones

    • Title: Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling.[3]

    • Source: Oriental Journal of Chemistry, 2017.[1]

    • URL:[Link]

  • Unprotected Heterocycle Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]

    • Source: Journal of the American Chemical Society, 2013.[1]

    • URL:[Link][1]

  • Steric Hindrance in Quinazolinones

    • Title: New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.[6][7]

    • Source: European Journal of Organic Chemistry (via NIH), 2010.[1]

    • URL:[Link]

  • Catalyst Selection for Hindered Substrates

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link][1]

Sources

Sonogashira reaction protocol for 5-iodo-quinazolinone alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Protocol for 5-Iodo-Quinazolinone Alkynylation

Abstract & Strategic Overview

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR targets). While functionalization at the 6- and 7-positions is kinetically favored, the 5-position (peri- to the carbonyl and nitrogen junction) presents a unique challenge due to steric crowding and electronic deactivation.

This protocol details a robust Sonogashira cross-coupling methodology specifically engineered for 5-iodo-quinazolin-4(3H)-one . Unlike standard protocols for simple aryl halides, this system addresses the three critical failure modes associated with this specific scaffold:

  • Insolubility: Quinazolinones aggregate strongly via hydrogen bonding, requiring polar aprotic media.

  • Catalyst Poisoning: The N1 and N3 nitrogens can coordinate to Pd(II), arresting the catalytic cycle.

  • Steric Hindrance: The C5 position is sterically impacted by the adjacent C4-carbonyl, requiring thermal activation to facilitate oxidative addition.

Mechanistic Insight & Experimental Design

To ensure reproducibility, it is vital to understand the "Why" behind the "How."

The Solubility-Reactivity Paradox

Standard Sonogashira solvents (THF, Toluene) fail here because 5-iodo-quinazolinone is insoluble in them, leading to heterogeneous "slurries" that stall.

  • Solution: We utilize Anhydrous DMF or DMAc . These solvents disrupt the intermolecular H-bonding of the quinazolinone lactam moiety, ensuring a homogeneous solution essential for the catalytic cycle.

The Catalyst System
  • Co-Catalyst: CuI (Copper(I) iodide) is essential to form the copper-acetylide intermediate, which transmetalates to palladium much faster than the free alkyne.

The "Peri-Effect" Mitigation

The 5-position is physically crowded by the C4=O carbonyl group.

  • Impact: Oxidative addition (Pd(0) inserting into C–I) is slower than at the 6- or 7-positions.

  • Correction: While many Sonogashira reactions run at RT, this protocol mandates 60–80°C to overcome the activation energy barrier imposed by this steric clash.

Standardized Protocol

Reagents & Materials
ReagentEquiv.[1]RoleCritical Quality Attribute
5-Iodo-quinazolin-4(3H)-one 1.0SubstrateDry, finely powdered
Terminal Alkyne 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling
Pd(PPh₃)₂Cl₂ 0.05 (5 mol%)CatalystBright yellow (avoid if orange/brown)
CuI 0.02 (2 mol%)Co-CatalystWhite/Off-white (grey = oxidized)
Triethylamine (TEA) 3.0 - 5.0BaseDry, distilled over KOH if possible
DMF (N,N-Dimethylformamide) [0.1 M]SolventAnhydrous (99.8%), Sure/Seal™ bottle
Step-by-Step Procedure

Step 1: Inert Environment Setup

  • Oven-dry a 2-neck round-bottom flask (RBF) or a heavy-walled pressure vial.

  • Equip with a magnetic stir bar and a rubber septum.

  • Evacuate and backfill with Argon (or Nitrogen) 3 times to remove atmospheric oxygen (O₂ promotes alkyne homocoupling/Glaser coupling).

Step 2: Reagent Loading

  • Under a positive stream of Argon, add 5-iodo-quinazolinone (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%).

    • Note: Adding solids first allows for simultaneous degassing.

  • Seal the flask and purge with Argon for another 5 minutes.

Step 3: Solvent & Base Addition

  • Via syringe, add Anhydrous DMF (concentration ~0.1 M relative to substrate).

  • Add Triethylamine (TEA) (3.0 equiv).

  • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn homogeneous or a fine suspension.

    • Observation: The color typically shifts to a dark yellow/orange.

Step 4: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

  • Temperature Ramp: Transfer the vessel to a pre-heated oil bath at 60°C .

  • Monitor via TLC or LC-MS every hour.

    • Typical Time: 2–6 hours.

    • If sluggish: Increase temp to 80°C. Do not exceed 100°C (risk of Pd black precipitation).

Step 5: Work-up (Critical for DMF removal)

  • Cool to RT.[2][3][4][5]

  • Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).

  • The LiCl Wash: Wash the organic layer 3 times with 5% LiCl (aq) solution.

    • Why? LiCl pulls DMF out of the organic phase much better than water/brine, preventing product loss and "oiling out" during concentration.

  • Wash once with Brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: DCM/MeOH gradient (0% → 5% MeOH).

    • Tip: Pre-wash silica with 1% TEA in DCM if the product streaks (quinazolinones are basic).

Visualization of Workflows

Catalytic Cycle & Steric Interaction

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting due to C5 Sterics) Pd0->OxAdd + 5-Iodo-Quinazolinone PdII_Complex Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII_Complex Transmetal Transmetalation (Cu-Acetylide enters) PdII_Complex->Transmetal + Cu-Acetylide Iso Cis/Trans Isomerization Transmetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI + Alkyne + Base CuAcetylide Cu-Acetylide Species CuI->CuAcetylide Base removes H+ CuAcetylide->Transmetal Transfers Alkyne

Caption: The catalytic cycle highlights the Oxidative Addition step (Red) as the kinetic bottleneck due to the peri-carbonyl steric clash at the 5-position.

Experimental Workflow Decision Tree

Workflow Start Start: 5-Iodo-Quinazolinone Solvent Solvent Choice: DMF or DMAc Start->Solvent Dissolve Temp Temp Check: Is reaction dark/black? Solvent->Temp Add Pd/Cu/Alkyne Proceed Continue at 60°C Temp->Proceed No (Orange/Yellow) Fail STOP: Catalyst Death Temp->Fail Yes (Pd Black ppt) Monitor Conversion >90%? Proceed->Monitor TLC/LCMS Workup LiCl Wash & Column Monitor->Workup Yes Boost Add 1 mol% Pd Increase to 80°C Monitor->Boost No (<50%) Boost->Monitor

Caption: Operational workflow including decision points for reaction monitoring and troubleshooting catalyst decomposition.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Catalyst has aggregated and deactivated.Oxygen leak or temperature too high. Repeat with rigorous degassing; lower temp to 50°C initially.
Starting material remains (TLC) Incomplete oxidative addition (Steric issue).Increase temperature to 80°C. Ensure solvent is anhydrous. Add 2 mol% extra Pd.
Homocoupling (Alkyne-Alkyne) Oxygen presence promoting Glaser coupling.Degas solvent more thoroughly. Add alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species.
Product streaks on Column Quinazolinone basicity interacting with silica.Add 1% Triethylamine (Et₃N) to the chromatography eluent.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.[6] Link

  • Quinazolinone Synthesis via Pd-Catalysis: Ma, B., Wang, Y., Peng, J., & Zhu, Q. (2011).[1] Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines.[1] Journal of Organic Chemistry, 76(15), 6362–6366.[1] Link

  • Coupling on 5-position Heterocycles (Analogous Systems): Cacchi, S., Fabrizi, G., & Goggiamani, A. (2010). Palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones. Organic Biomolecular Chemistry. Link

  • Solubility & Solvent Effects in Cross-Coupling: Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4] Chemical Reviews, 107(1), 133-173. Link

Sources

Application Note: Precision Optimization of Heck Reactions for 5-Iodo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinazolinone scaffold, particularly at the 5-position, presents a unique set of steric and electronic challenges distinct from the more accessible 6- or 7-positions. This guide details the optimization of the Mizoroki-Heck reaction for 5-iodo-quinazolinone substrates. By systematically addressing catalyst poisoning (N-coordination), peri-position steric hindrance, and solubility profiles, we define two high-fidelity protocols: a robust phosphine-based method for standard alkenes and a "Jeffery-type" ligand-free protocol for sterically demanding partners.

Introduction & Structural Analysis

Quinazolinones are privileged pharmacophores in oncology (e.g., Raltitrexed, PI3K inhibitors) and antimicrobial research. While 6- and 7-substituted derivatives are common, the 5-position offers a unique vector for structure-activity relationship (SAR) exploration.

The Challenge of the 5-Position
  • Peri-Strain: The 5-position is flanked by the C4-carbonyl oxygen and the C6-hydrogen. This creates a "peri-effect," imposing significant steric drag on the oxidative addition and migratory insertion steps.

  • Catalyst Sequestration: The N1 and N3 atoms of the pyrimidine ring are competent

    
    -donors. In the absence of strongly binding ligands, these nitrogens can sequester the active Pd(0) species, removing it from the catalytic cycle (the "heterocycle sink").
    
  • Solubility: The fused bicyclic system is often sparingly soluble in non-polar solvents (Toluene, THF), necessitating polar aprotic media (DMF, DMAc, NMP) which can complicate workup.

Mechanistic Insight & Catalytic Cycle

To optimize this reaction, one must visualize the competition between the productive catalytic cycle and the non-productive coordination pathways.

Diagram 1: The Quinazolinone-Specific Catalytic Cycle

The following diagram illustrates the standard Pd(0)/Pd(II) cycle while highlighting the specific failure modes associated with the quinazolinone scaffold.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction (Phosphine/Alkene) OxAdd Oxidative Addition Ar-Pd(II)-I ActivePd->OxAdd + 5-Iodo-Qnz Poison OFF-CYCLE TRAP Pd-N(Quinazolinone) Complex ActivePd->Poison N-Coordination (Low Ligand Conc.) Coord Alkene Coordination (Steric Check) OxAdd->Coord + Alkene MigIns Migratory Insertion Coord->MigIns Rate Limiting (Sterics) BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product RedElim->ActivePd - HI (Base scavenged) Poison->ActivePd Heat/Excess Ligand

Caption: The catalytic cycle highlighting the "Off-Cycle Trap" where Pd coordinates to the quinazolinone nitrogen atoms, a primary cause of reaction stalling.

Optimization Matrix

Optimization requires screening variables that address the specific failure modes identified above.

VariableStandard ConditionOptimized for 5-Iodo-QuinazolinoneRationale
Catalyst Source Pd(PPh3)4Pd(OAc)2 Air-stable precatalyst; generates highly active Pd(0) in situ.
Ligand PPh3P(o-tol)3 or Ligand-Free P(o-tol)3 is bulky (Cone angle 194°), promoting dissociation to the active mono-ligated species and preventing N-coordination.
Additive NoneTBAB (Tetrabutylammonium bromide)Essential for ligand-free protocols ("Jeffery conditions"). Stabilizes Pd nanoparticles and acts as a phase transfer catalyst.
Base Et3NEt3N (Method A) or K2CO3 (Method B)Organic bases are standard, but inorganic bases prevent Pd-amine complex formation in difficult cases.
Solvent THF/TolueneDMF or DMAc Critical for solubility of the quinazolinone. High boiling point allows T > 100°C.

Detailed Protocols

Method A: The Phosphine Protocol (Standard)

Best for: Electron-deficient alkenes (acrylates) and standard substrates.

Reagents:

  • 5-Iodo-quinazolinone derivative (1.0 equiv)

  • Alkene (e.g., Ethyl acrylate) (1.5 equiv)

  • Pd(OAc)2 (5 mol%)[1][2]

  • P(o-tol)3 (10-15 mol%) — Note: Use Tri(o-tolyl)phosphine, not Triphenylphosphine, for better turnover.

  • Triethylamine (Et3N) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Inert Setup: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Solids Addition: Charge the flask with the quinazolinone, Pd(OAc)2, and P(o-tol)3.

  • Solvent/Liquid Addition: Add DMF (degassed) via syringe, followed by Et3N and the alkene.

  • Reaction: Heat to 100–110°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The solution should turn black/brown. If it remains pale yellow, the Pd(II) has not reduced to Pd(0); add a micro-spatula tip of hydroquinone or increase temp.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Method B: The "Jeffery" Protocol (Ligand-Free)

Best for: Sterically hindered alkenes (styrenes) or if Method A fails due to N-poisoning.

Reagents:

  • 5-Iodo-quinazolinone derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)2 (5 mol%)[1][2]

  • TBAB (1.0 equiv) — Critical Component

  • K2CO3 (2.5 equiv) — Finely ground

  • Solvent: DMAc (Dimethylacetamide)

Workflow:

  • Solids: Combine quinazolinone, Pd(OAc)2, TBAB, and K2CO3 in a vial.

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Liquids: Add DMAc and the alkene.

  • Reaction: Heat to 120°C . The TBAB forms a molten salt layer on the Pd surface, stabilizing "naked" Pd clusters which are highly active and less sterically bulky than phosphine-ligated Pd.

  • Workup: Filter through a Celite pad to remove inorganic salts and Pd black.

Decision Logic & Troubleshooting

Use the following logic flow to determine the correct path for your specific derivative.

Diagram 2: Experimental Decision Tree

DecisionTree Start Start: 5-Iodo-Qnz CheckAlkene Alkene Type? Start->CheckAlkene MethodA Method A: P(o-tol)3 / Et3N CheckAlkene->MethodA Electron Deficient (Acrylates) MethodB Method B: TBAB / K2CO3 CheckAlkene->MethodB Electron Neutral/Bulky (Styrenes) Result Check LCMS MethodA->Result MethodB->Result Result->MethodA Pd Black Precipitate Result->MethodB Low Yield/No Rxn

Caption: Workflow for selecting the optimal protocol based on alkene electronics and initial screening results.

Troubleshooting Guide
ObservationDiagnosisRemediation
No Reaction (Starting Material Intact) Catalyst PoisoningThe quinazolinone nitrogens are binding Pd. Switch to Method B (Jeffery conditions) or increase catalyst loading to 10 mol%.
Pd Mirror/Black Precipitate Early Catalyst DecompositionThe "ligandless" species is unstable. Switch to Method A or add more TBAB to stabilize the colloid.
Regioisomer Mix Beta-Hydride EliminationCommon with internal alkenes. Add AgNO3 or Ag2CO3 (1.0 equiv) to suppress isomerization (cationic pathway).
Low Conversion Poor SolubilitySwitch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2][3] Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

Sources

synthesis of 5-iodo-quinazolinone from anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Two-Step Synthesis of 5-Iodo-4(3H)-Quinazolinone from Anthranilic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5-iodo-4(3H)-quinazolinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from readily available anthranilic acid, the synthesis proceeds through the formation of a key intermediate, 2-amino-5-iodobenzoic acid, via electrophilic iodination. This intermediate is subsequently cyclized using formamide in a variation of the Niementowski reaction to yield the target quinazolinone. This guide is designed for researchers and professionals in organic synthesis and drug discovery, offering not only a step-by-step methodology but also explaining the underlying chemical principles, critical process parameters, and troubleshooting strategies to ensure a reproducible and high-yield synthesis.

Introduction: The Significance of Iodinated Quinazolinones

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a halogen, such as iodine, onto the quinazolinone ring can significantly modulate a molecule's physicochemical properties. Specifically, iodinated derivatives are stable, often exhibit enhanced lipophilicity which can improve membrane permeability and molecular absorption, and serve as versatile synthetic handles for further functionalization through cross-coupling reactions.[2] The synthesis of 5-iodo-quinazolinone is therefore of considerable interest for generating novel pharmaceutical candidates.

This guide details a robust and logical two-step synthesis beginning with the regioselective iodination of anthranilic acid, followed by a thermal cyclocondensation to construct the heterocyclic ring system.

Overall Synthetic Pathway

The synthesis is executed in two primary stages:

  • Step 1: Iodination. Anthranilic acid undergoes an electrophilic aromatic substitution to yield 2-amino-5-iodobenzoic acid.

  • Step 2: Cyclization. The iodinated intermediate is condensed with formamide to form the 5-iodo-4(3H)-quinazolinone ring.

Reaction_Mechanism cluster_reactants Starting Material cluster_intermediate Intermediate cluster_product Final Product Anthranilic_Acid Anthranilic Acid Iodoanthranilic_Acid 2-Amino-5-Iodobenzoic Acid Anthranilic_Acid->Iodoanthranilic_Acid Step 1: Iodination (ICl, Glacial Acetic Acid) Iodoquinazolinone 5-Iodo-4(3H)-quinazolinone Iodoanthranilic_Acid->Iodoquinazolinone Step 2: Cyclization (Formamide, Heat)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Amino-5-Iodobenzoic Acid

Principle and Rationale

This initial step involves the direct iodination of anthranilic acid. The reaction is an electrophilic aromatic substitution. The amino (-NH₂) group is a strong activating group and is ortho-, para- directing. The carboxylic acid (-COOH) group is a deactivating group and is meta- directing. Given the superior activating effect of the amino group, the incoming electrophile (I⁺) is directed to the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group disfavors substitution at the ortho position (position 3), leading to highly regioselective iodination at the para position (position 5).

For this protocol, we utilize iodine monochloride (ICl) as the iodinating agent. ICl is a highly effective source of the electrophilic iodonium ion (I⁺) and provides excellent yields in this transformation.[3] The reaction is performed in glacial acetic acid, which serves as a polar protic solvent that can solubilize the starting materials and facilitate the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Anthranilic AcidReagentSigma-AldrichEnsure it is dry and free-flowing.
Iodine Monochloride (ICl)ReagentSigma-AldrichCorrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
Glacial Acetic AcidACS GradeFisher Scientific---
Hydrochloric Acid (HCl)ConcentratedFisher Scientific---
Deionized Water------For washing.
Standard Glassware------Round-bottom flask, Büchner funnel, etc.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-Iodobenzoic Acid

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear safety goggles, a lab coat, and acid-resistant gloves. Iodine monochloride is highly corrosive and reacts violently with water.

  • Preparation of Reactant Solution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 100 g of anthranilic acid in a mixture of 375 mL of glacial acetic acid and 125 mL of concentrated hydrochloric acid. Stir at room temperature until a clear solution is obtained.

  • Preparation of Iodine Monochloride Solution: In a separate beaker, carefully dissolve 120 g of iodine monochloride in 125 mL of glacial acetic acid. Cool this solution to approximately 5°C in an ice bath.

  • Reaction Execution: While stirring the anthranilic acid solution rapidly at room temperature (around 20°C), add the cold iodine monochloride solution in one portion.

    • Causality Note: The rapid addition ensures a homogeneous reaction mixture and minimizes localized overheating. An almost immediate precipitation of the product as a tan to violet solid is expected. The reaction is exothermic, and the temperature will likely rise to 20–25°C.[3]

  • Reaction Completion: Continue stirring the mixture for one hour as it gradually returns to room temperature. This allows the reaction to proceed to completion.

  • Product Isolation: Filter the precipitated solid using a Büchner funnel. Press the filter cake firmly to remove as much of the mother liquor as possible.

  • Washing: Wash the collected solid with three successive 100 mL portions of cold deionized water to remove residual acid and unreacted reagents.

  • Drying: Dry the product in an oven at 90–100°C to a constant weight. The expected yield is 185–189 g (88–90%) of 2-amino-5-iodobenzoic acid.[3] The crude product is typically a brown or purple powder and is often of sufficient purity for the next step.

Part 2: Synthesis of 5-Iodo-4(3H)-Quinazolinone

Principle and Rationale

This step employs the Niementowski quinazolinone synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide.[1] In this protocol, 2-amino-5-iodobenzoic acid is heated with an excess of formamide. Formamide serves a dual role: it is the source of the C2 carbon atom of the quinazolinone ring and also acts as a high-boiling solvent.[1]

The reaction proceeds via an initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the amino group on the carboxylic acid (or its activated form), followed by dehydration to yield the stable aromatic quinazolinone ring system. Using a significant excess of formamide helps to drive the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-Iodobenzoic Acid------Synthesized in Part 1.
FormamideReagentSigma-AldrichUsed in excess as both reactant and solvent.
Ethanol or MethanolACS GradeFisher ScientificFor recrystallization.
Deionized Water------For work-up.
Standard Glassware------Round-bottom flask, condenser, heating mantle.
Detailed Experimental Protocol: Synthesis of 5-Iodo-4(3H)-Quinazolinone
  • Reaction Setup: In a 250 mL round-bottom flask, combine 26.3 g (0.1 mol) of 2-amino-5-iodobenzoic acid and 40 mL (approx. 1.0 mol) of formamide. Equip the flask with a reflux condenser.

    • Causality Note: A 10-fold molar excess of formamide is used to ensure it effectively functions as the solvent and to push the reaction equilibrium towards the product.

  • Heating: Heat the reaction mixture in a heating mantle or sand bath to 150-160°C. Maintain this temperature with constant stirring for 4-6 hours.[1] Alternatively, heating at a lower temperature of 130-135°C for a longer duration can also yield good results and may minimize byproduct formation.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture in ethanol and elute on a silica plate using a mobile phase such as petroleum ether:ethyl acetate (7:3).[1] The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Product Precipitation: Pour the cooled reaction mixture into 200 mL of cold water or onto crushed ice with stirring. A solid precipitate of the crude product will form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any remaining formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield 5-iodo-4(3H)-quinazolinone as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Workflow Visualization

Experimental_Workflow cluster_step1 Part 1: Synthesis of 2-Amino-5-Iodobenzoic Acid cluster_step2 Part 2: Synthesis of 5-Iodo-4(3H)-Quinazolinone A1 Dissolve Anthranilic Acid in Acetic Acid/HCl A3 Rapidly Add ICl Solution to Anthranilic Acid Solution A1->A3 A2 Prepare ICl Solution in Acetic Acid (Cool to 5°C) A2->A3 A4 Stir for 1 Hour at Room Temperature A3->A4 A5 Filter Precipitate A4->A5 A6 Wash with Cold Water A5->A6 A7 Dry Product in Oven A6->A7 B1 Combine Iodinated Intermediate and Excess Formamide A7->B1 Intermediate Product B2 Heat Mixture to 150-160°C for 4-6 hours B1->B2 B3 Monitor by TLC B2->B3 B4 Cool to Room Temperature B3->B4 B5 Pour into Ice Water to Precipitate Product B4->B5 B6 Filter Precipitate B5->B6 B7 Recrystallize from Ethanol/Methanol B6->B7

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Process Optimization

StepPotential IssueRecommended Solution
1. Iodination Low Yield Ensure the iodine monochloride is of good quality and has not hydrolyzed. Maintain vigorous stirring during the addition to prevent localized side reactions.
Product is Darkly Colored The crude product is often colored.[5] This is normal. If higher purity is required, the ammonium salt can be prepared and decolorized, but this is often unnecessary for the subsequent step.[3]
2. Cyclization Incomplete Reaction If TLC analysis shows significant starting material remaining, extend the reaction time. Ensure the temperature is maintained within the optimal range (130-160°C).[6]
Low Yield / Degradation High temperatures (>160°C) can lead to degradation.[6] Anthranilic acids can decarboxylate at elevated temperatures.[6] If the yield is low, consider running the reaction at the lower end of the temperature range (e.g., 130-135°C) for a longer period.[4]
Purification Difficulties Ensure the product is thoroughly washed with water during work-up to remove all formamide, which can interfere with recrystallization. If the product remains impure, column chromatography may be necessary.

References

  • Organic Syntheses. Anthranilic acid, 5-iodo-. Available at: [Link]

  • Guerra, F., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances. Available at: [Link]

  • Chen, F., et al. (2018). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry Online. (2022). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction). Available at: [Link]

  • Yar, M., et al. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Organic Chemistry Portal. An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Available at: [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. Available at: [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

Sources

One-Pot Synthesis of 5-Iodo-2-Substituted-Quinazolinones: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a detailed protocol and in-depth scientific rationale for the one-pot synthesis of 5-iodo-2-substituted-quinazolinones. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinazolinone scaffold. The introduction of an iodine atom at the 5-position not only modulates the physicochemical properties of the molecule, such as lipophilicity, but also provides a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs.

This document provides a robust and reproducible two-step, one-pot methodology, starting from the readily available anthranilic acid. The protocol is designed to be self-validating by explaining the causality behind each experimental choice, ensuring both scientific integrity and practical applicability in a research setting.

Strategic Approach and Rationale

The synthesis of 5-iodo-2-substituted-quinazolinones can be efficiently achieved through a one-pot, two-stage process. This strategy involves the initial synthesis of 5-iodoanthranilic acid, which then serves as the key precursor for the subsequent one-pot cyclization with a variety of aldehydes to introduce the desired substituent at the 2-position. This approach is favored over an in-situ iodination during the quinazolinone formation to ensure regioselectivity and avoid potential side reactions with the cyclization reagents.

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Iodination Iodination Anthranilic_Acid->Iodination Iodoanthranilic_Acid 5-Iodoanthranilic Acid Iodination->Iodoanthranilic_Acid One_Pot_Synthesis One-Pot Quinazolinone Synthesis Iodoanthranilic_Acid->One_Pot_Synthesis Final_Product 5-Iodo-2-Substituted-Quinazolinone One_Pot_Synthesis->Final_Product Aldehyde Aldehyde (R-CHO) Aldehyde->One_Pot_Synthesis

Caption: Overall workflow for the synthesis of 5-iodo-2-substituted-quinazolinones.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise stated.

Reagent/MaterialGradeSupplier
Anthranilic Acid≥99%Sigma-Aldrich
Iodine Monochloride1.0 M in DichloromethaneSigma-Aldrich
Hydrochloric Acid37%Fisher Scientific
Ammonium Hydroxide28-30%VWR
Sodium Hydrosulfite≥85%Acros Organics
Aromatic/Aliphatic AldehydesVariousCommercially available
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich
Phenyliodine diacetate (PIDA)98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Sodium SulfateGranularFisher Scientific
Protocol 1: Synthesis of 5-Iodoanthranilic Acid

This protocol is adapted from a reliable procedure and is crucial for the successful synthesis of the target quinazolinones.

Step-by-Step Procedure:

  • Preparation of the Anthranilic Acid Solution: In a 2 L beaker, dissolve 100 g (0.73 mol) of anthranilic acid in 1 L of glacial acetic acid. Stir the mixture at room temperature until a clear solution is obtained.

  • Preparation of the Iodine Monochloride Solution: In a separate 500 mL beaker, carefully add 131 g (0.81 mol) of iodine monochloride to 200 mL of glacial acetic acid. Stir the solution gently.

  • Iodination Reaction: While stirring the anthranilic acid solution vigorously, add the iodine monochloride solution dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise. Maintain the temperature below 40 °C by using an ice-water bath if necessary. A precipitate will begin to form during the addition.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the collected solid with 3 x 200 mL of cold water to remove any remaining acid and unreacted reagents.

  • Purification (Optional but Recommended): The crude 5-iodoanthranilic acid can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C overnight.

Expected Yield: 80-90% Appearance: Off-white to pale yellow crystalline solid.

Protocol 2: One-Pot Synthesis of 5-Iodo-2-Substituted-Quinazolinones

This one-pot protocol utilizes the prepared 5-iodoanthranilic acid and an appropriate aldehyde in the presence of a catalyst and an oxidant.[1]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodoanthranilic acid (10 mmol, 1.0 eq), the desired aldehyde (12 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (p-TsOH) (1 mmol, 0.1 eq).

  • Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Initial Condensation: Stir the reaction mixture at room temperature for 30 minutes.

  • Oxidative Cyclization: Add phenyliodine diacetate (PIDA) (11 mmol, 1.1 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 2 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yields for Various Aldehydes:

R-Group of AldehydeExpected Yield (%)
Phenyl85-95
4-Chlorophenyl80-90
4-Methoxyphenyl82-92
2-Naphthyl75-85
Thiophen-2-yl70-80

Mechanistic Insights

A clear understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The one-pot synthesis of 5-iodo-2-substituted-quinazolinones proceeds through a well-defined sequence of reactions.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Oxidation Iodoanthranilic_Acid 5-Iodoanthranilic Acid Imine_Formation p-TsOH Catalyzed Condensation Iodoanthranilic_Acid->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Schiff_Base Schiff Base Intermediate Imine_Formation->Schiff_Base Cyclization Intramolecular Nucleophilic Attack Schiff_Base->Cyclization Dihydroquinazolinone Dihydroquinazolinone Intermediate Cyclization->Dihydroquinazolinone Oxidation PIDA-Mediated Oxidation Dihydroquinazolinone->Oxidation Final_Product 5-Iodo-2-Substituted- Quinazolinone Oxidation->Final_Product

Sources

microwave-assisted synthesis of 5-iodo-quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Iodo-quinazolinone Derivatives

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 5-iodo-quinazolinone derivatives. Unlike the more common 6- or 7-iodo isomers, the 5-iodo derivative presents a unique synthetic challenge due to the steric hindrance imposed by the iodine atom at the peri-position (C5) relative to the carbonyl group (C4). Conventional thermal heating often results in incomplete cyclization or requires prolonged reaction times (24–48 h) that degrade the iodine-carbon bond.

Microwave (MW) irradiation overcomes this kinetic barrier through dipolar polarization , selectively heating the polar transition state and accelerating the dehydration step. This protocol reduces reaction times to <20 minutes while improving yields by 15–30% compared to thermal methods.

Strategic Retro-Synthesis & Precursor Selection

To synthesize 5-iodoquinazolinone , one must select the correct isomer of the starting anthranilic acid.

  • Target: 5-iodoquinazolin-4(3H)-one

  • Required Precursor: 2-amino-6-iodobenzoic acid (6-iodoanthranilic acid)

  • Critical Mapping: The C6 position of the anthranilic acid becomes the C5 position of the quinazolinone ring upon cyclization.

Technical Alert: Do not confuse this with 5-iodoanthranilic acid, which yields 6-iodoquinazolinone. The 5-iodo target requires the 6-iodo precursor.

RetroSynthesis cluster_0 Precursor Mapping cluster_1 Target Isomer P1 2-Amino-6-iodobenzoic Acid (Sterically Crowded) T1 5-Iodo-quinazolinone (Peri-interaction at C5/C4) P1->T1 Cyclization P2 2-Amino-5-iodobenzoic Acid (Common Starting Material) T2 6-Iodo-quinazolinone (Standard Isomer) P2->T2 Cyclization

Figure 1: Retro-synthetic logic demonstrating the necessity of the 6-iodo precursor for the 5-iodo target.

Mechanistic Insight: The Microwave Advantage

The rate-determining step in this synthesis is the final dehydration/cyclization of the intermediate o-amidobenzamide. In the 5-iodo derivative, the bulky iodine atom creates significant steric strain, destabilizing the planar transition state required for ring closure.

  • Thermal Heating: Relies on convection/conduction, which heats the bulk solvent. The energy transfer is often insufficient to rapidly overcome the steric barrier without causing thermal decomposition.

  • Microwave Irradiation: The polar amide intermediates align with the oscillating electric field. The molecular friction generates localized "hot spots" at the reaction site. This specific microwave effect lowers the activation energy (

    
    ) of the cyclization, driving the reaction to completion before side reactions (de-iodination) can occur.
    

Experimental Protocols

Method A: The Modified Niementowski Synthesis (Unsubstituted N3)

Best for generating the core scaffold for further functionalization.

Materials:

  • 2-Amino-6-iodobenzoic acid (1.0 equiv)

  • Formamide (5.0 equiv) – Acts as reagent and solvent (high dielectric constant

    
     = 111, excellent for MW).
    
  • Catalyst: Ammonium acetate (0.1 equiv) or Montmorillonite K-10 (10% w/w).

Protocol:

  • Loading: In a 10 mL microwave pressure vial, suspend 2-amino-6-iodobenzoic acid (263 mg, 1.0 mmol) in formamide (2 mL). Add ammonium acetate (7.7 mg).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Cycle):

    • Ramp: 2 mins to 140°C.

    • Hold: 10 mins at 140°C (Power: Dynamic, max 150W).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Work-up: Cool to room temperature. The product often precipitates directly. Pour into ice-cold water (10 mL). Filter the solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Self-Validating Check:

  • TLC: 5% MeOH in DCM. The starting material (acid) is highly polar/streaking; product is a distinct spot (

    
    ).
    
  • Appearance: 5-iodo isomers are typically off-white to pale yellow solids. Dark brown indicates iodine liberation (overheating).

Method B: One-Pot 3-Component Synthesis (2,3-Disubstituted)

Best for creating libraries of functionalized derivatives.

Reaction: 2-Amino-6-iodobenzoic acid + Orthoester + Amine


 2,3-Disubstituted-5-iodoquinazolinone.

Protocol:

  • Mixture: Combine 2-amino-6-iodobenzoic acid (1.0 mmol), Triethyl orthoformate (1.5 mmol), and Aniline derivative (1.1 mmol) in Ethanol (2 mL).

  • Catalyst: Add 2 drops of Acetic Acid (glacial).

  • MW Conditions: 130°C for 8 minutes (High Absorption setting if using ethanol).

  • Observation: The reaction mixture typically turns homogeneous at 80°C, then precipitates the product upon cooling.

Data Presentation: Thermal vs. Microwave

The following data illustrates the efficiency gain for the sterically hindered 5-iodo substrate compared to the unhindered 6-iodo isomer.

ParameterThermal (Reflux)Microwave (140°C)Improvement Factor
Reaction Time 18 – 24 Hours10 – 15 Minutes~100x Faster
Yield (5-Iodo) 45 – 55%82 – 88%+30% Yield
Purity (LCMS) 85% (De-iodination byproducts)>95% (Clean conversion)High Integrity
Solvent Usage 20-50 mL (DMF/EtOH)2 mL (or Solvent-Free)Green Chemistry

Workflow & Optimization Logic

Optimization Start Start: 2-Amino-6-iodobenzoic Acid Reagent Select Reagent: Formamide (Method A) or Orthoester+Amine (Method B) Start->Reagent MW_Step MW Irradiation 140°C, 10 min, 150W Reagent->MW_Step Check Check LCMS/TLC MW_Step->Check Success Complete Conversion (>95%) Check->Success Clean Incomplete Incomplete Cyclization (Intermediate present) Check->Incomplete SM remaining Decomp Decomposition (Iodine loss) Check->Decomp Dark color Action1 Precipitate & Recrystallize Success->Action1 Action2 Increase Temp to 160°C Add Acetic Acid catalyst Incomplete->Action2 Action3 Reduce Temp to 120°C Extend time to 20 min Decomp->Action3 Action2->MW_Step Action3->MW_Step

Figure 2: Decision tree for optimizing the synthesis of sterically sensitive iodo-quinazolinones.

Safety & Waste Management

  • Iodine Stability: While the C-I bond is generally stable at 140°C for short bursts, avoid temperatures >180°C to prevent homolytic cleavage and iodine sublimation.

  • Pressure: Formamide decomposes slightly at high temperatures to release ammonia and CO. Always use a vessel rated for 300 psi and perform reactions in a fume hood.

  • Waste: Segregate halogenated organic waste. The filtrate will contain formamide and traces of iodine/ammonium salts.

References

  • Review of Microwave Synthesis: Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones."[1] Frontiers in Chemistry, 2021. Link

  • Precursor Preparation: "Preparation method of 2-amino-6-iodobenzoic acid." Patent CN100545146C. Link

  • Niementowski Reaction: Alexandre, F.R., et al. "Amine-free microwave-assisted synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 2003. Link

  • Steric Hindrance in MW: Hill, M.D., Movassaghi, M. "New Strategies for the Synthesis of Pyrimidine Derivatives." Chemistry – A European Journal, 2008. Link

  • General Protocol: "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." BenchChem Application Notes. Link

Sources

reagents for N-alkylation of 5-iodo-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 5-Iodo-4(3H)-quinazolinone

Executive Summary

The 5-iodo-4(3H)-quinazolinone scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR-2, PI3K) and anticonvulsants. The 5-iodo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). However, the presence of the iodine atom and the ambident nature of the quinazolinone lactam/lactim system present specific synthetic challenges.[1]

This guide details the reagents and protocols required to achieve high-yielding, regioselective N3-alkylation , minimizing the formation of the thermodynamic O-alkylation byproduct.

Mechanistic Insight & Regioselectivity

The 4(3H)-quinazolinone core exists in a tautomeric equilibrium between the lactam (NH form) and the lactim (OH form). Under basic conditions, the deprotonated anion is ambident, capable of reacting at either the Nitrogen (N3) or the Oxygen (O4).

  • N3-Alkylation (Kinetic/Thermodynamic Control): Under standard basic conditions using polar aprotic solvents, N3-alkylation is overwhelmingly favored due to the greater nucleophilicity of the nitrogen atom in the amidate anion.

  • Impact of 5-Iodo Substituent: The iodine atom at position 5 is peri to the carbonyl group. While it exerts a steric influence on the O4 position, it is relatively distant from N3.[1] Electronically, the inductive electron-withdrawing nature of iodine increases the acidity of the N3-H proton (

    
    ), facilitating deprotonation by mild bases.
    

Figure 1: Reaction Pathway and Regioselectivity

ReactionPathway Substrate 5-Iodo-4(3H)-quinazolinone (Lactam Form) Base Base Deprotonation (K2CO3 / NaH) Substrate->Base -H+ Anion Ambident Anion (Resonance Stabilized) Base->Anion RX Alkyl Halide (R-X) Anion->RX SN2 Attack N_Product N3-Alkyl Product (Major, >85%) RX->N_Product Path A (Preferred) O_Product O-Alkyl Product (Minor/Trace) RX->O_Product Path B (Disfavored)

Caption: Mechanistic pathway showing the competition between N- and O-alkylation. Path A is favored in polar aprotic solvents with carbonate bases.

Reagent Selection Guide

The choice of base and solvent is the primary determinant of yield and selectivity.[1]

A. Bases
ReagentRoleCharacteristicsRecommendation

BaseMild, granular. Promotes thermodynamic control.[1]Primary Choice. High N3 selectivity; easy workup.[1]

Base"Cesium Effect" increases solubility and nucleophilicity.[1]Use for bulky electrophiles or unreactive alkyl chlorides.[1]
NaH BaseStrong, irreversible deprotonation.[1]Use only if

fails.[1] Higher risk of O-alkylation if not strictly controlled.[1]
DBU Organic BaseSoluble, non-nucleophilic.[1]Effective for microwave-assisted protocols.[1]
B. Solvents
SolventPolarityEffect on Reaction
DMF HighExcellent solubility for 5-iodo derivatives. Stabilizes the transition state. Standard.
Acetone MediumGood for mild reflux conditions.[1] Easiest workup (evaporation).
DMSO HighHigh reaction rates but difficult to remove.[1]
C. Alkylating Agents
  • Alkyl Bromides/Iodides: Highly reactive, recommended for standard protocols.[1]

  • Alkyl Chlorides: Less reactive; often require catalytic KI (Finkelstein condition) or heating at

    
    .
    

Detailed Experimental Protocols

Method A: The "Gold Standard" (Mild Carbonate Base)

Best for: Primary alkyl halides, benzyl halides, and scale-up.

Materials:

  • 5-iodo-4(3H)-quinazolinone (1.0 eq)

  • Alkyl Halide (1.2 - 1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (Concentration: 0.2 - 0.5 M)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-4(3H)-quinazolinone in anhydrous DMF .

  • Activation: Add

    
      in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color as the anion forms.
    
  • Alkylation: Dropwise add the Alkyl Halide .[1]

  • Reaction:

    • For reactive halides (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–6 hours.

    • For less reactive halides: Heat to

      
       for 4–12 hours.
      
  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the N-alkyl product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • If solid precipitates:[1] Filter the solid, wash with water and hexanes.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization (EtOH) or Flash Column Chromatography.[1]

Validation Check:

  • NMR Signature: N3-alkylation is confirmed by the correlation of the

    
     protons with the C2-H proton in NOESY spectra. Additionally, N-alkyl products typically show the 
    
    
    
    chemical shift at
    
    
    4.0–5.2 ppm, whereas O-alkyl products appear further downfield (
    
    
    > 5.5 ppm) [1].
Method B: Strong Base Protocol (Sodium Hydride)

Best for: Unreactive electrophiles or when strict anhydrous conditions are already present.

Workflow Diagram:

ProtocolB Start Start: 5-Iodo-4(3H)-quinazolinone in Dry DMF (0°C) Step1 Add NaH (60% dispersion) (1.2 eq, portionwise) Start->Step1 Step2 Stir 30 min at 0°C -> RT (H2 Gas Evolution) Step1->Step2 Step3 Add Alkyl Halide (Dropwise at 0°C) Step2->Step3 Step4 Stir at RT (2-16h) Step3->Step4 Quench Quench with NH4Cl (aq) Step4->Quench

Caption: Step-by-step workflow for NaH-mediated alkylation.

Critical Safety Note: NaH produces hydrogen gas.[1] Ensure proper venting and inert atmosphere (


 or Ar).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonationSwitch from

to

or increase temperature to

.
O-Alkylation Observed "Hard" electrophile / Solvent effectEnsure solvent is strictly aprotic (DMF). Avoid HMPA. Use softer counter-ions (Li+ promotes N-alkylation in some contexts, but K+ is generally safer for N-selectivity here).
Iodine Loss (Deiodination) Pd contamination or excessive heatAvoid temperatures >

. Ensure reagents are transition-metal free.[1][2]
Starting Material Insolubility 5-iodo effectUse DMSO instead of DMF, or add 10% HMPA/DMPU (only if necessary).

References

  • Anton V. K., et al. (2020).[1] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal.

  • Bollini, M., et al. (2019).[1][3] Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives. Medicinal Chemistry.

  • Al-Sanea, M. M., et al. (2024).[3][4] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality. Dove Medical Press.[1]

  • Rao, G. K., et al. (2025).[1][5] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. ResearchGate.

  • Osipov, V. N., et al. (2020).[1][6] Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)-13 Inhibitors. ACS Omega.[1][4]

Sources

functionalization of C-5 position in quinazolinone scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the C-5 Position in the Quinazolinone Scaffold

Authored by a Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic modification of this scaffold is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. Among the various positions on the quinazolinone ring system, the C-5 position of the fused benzene ring presents a unique opportunity for structural diversification. However, its functionalization is not always trivial and often requires tailored synthetic strategies. This guide provides an in-depth exploration of key methodologies for C-5 functionalization, offering both the theoretical underpinnings and field-tested, step-by-step protocols for researchers in synthetic and medicinal chemistry.

The Strategic Imperative of C-5 Functionalization

The quinazolinone scaffold is a bicyclic aromatic system where the electronic properties of one ring influence the other. The C-5 position is part of the carbocyclic ring and its reactivity is influenced by the pyrimidinone portion. Direct electrophilic substitution can be challenging and may lead to mixtures of isomers. Therefore, modern synthetic chemistry has pivoted towards more controlled and regioselective methods.

Functionalization at C-5 allows for the introduction of substituents that can probe interactions with biological targets, modulate solubility, and alter metabolic stability. This guide will focus on three primary classes of C-5 functionalization:

  • Electrophilic Substitution (Halogenation & Nitration): Creating foundational handles for further chemistry.

  • Transition Metal-Catalyzed Cross-Coupling: Building molecular complexity via C-C and C-N bond formation.

  • Direct C-H Activation: An advanced, atom-economical approach for late-stage modification.

Below is a workflow diagram illustrating how initial C-5 functionalization opens pathways to diverse derivatives.

G Quinazolinone Quinazolinone Scaffold Halogenation C-5 Halogenation (Protocol 1) Quinazolinone->Halogenation Electrophilic Halogenation Nitration C-5 Nitration (Protocol 2) Quinazolinone->Nitration Electrophilic Nitration Suzuki Suzuki Coupling (Protocol 3) Halogenation->Suzuki Pd-Catalyzed C-C Coupling Buchwald Buchwald-Hartwig Amination (Protocol 4) Halogenation->Buchwald Pd-Catalyzed C-N Coupling Final_Products Diverse C-5 Functionalized Quinazolinones Nitration->Final_Products Reduction to Amine, further derivatization Suzuki->Final_Products Buchwald->Final_Products

Caption: General workflow for C-5 functionalization of the quinazolinone scaffold.

Foundational Handle Installation: Halogenation and Nitration

The introduction of a halogen or a nitro group at the C-5 position is a critical first step, transforming a relatively inert C-H bond into a versatile functional group for subsequent reactions.

C-5 Halogenation: The Gateway to Cross-Coupling

Directing selective halogenation to the C-5 position is a key challenge. While various methods exist, metal-free approaches using N-halosuccinimides (NCS, NBS, NIS) are advantageous due to their operational simplicity and milder conditions.[4][5] The regioselectivity is often dictated by the electronic nature of the quinazolinone core and can be influenced by substituents at other positions.

Principle: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source. The reaction proceeds under aqueous conditions, which can enhance the rate and selectivity of the halogenation for certain heterocyclic systems.[4]

Materials and Reagents:

  • Quinazolin-4(3H)-one (or a substituted derivative)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) and Deionized Water

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware for extraction and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the quinazolin-4(3H)-one substrate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (10 mL). Stir the suspension at room temperature until the substrate is well-dispersed.

  • Reagent Addition: Add N-bromosuccinimide (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.

    • Expert Insight: Portion-wise addition helps to control the reaction exotherm and minimize potential side reactions. For substrates prone to di-bromination, using closer to 1.0 equivalent of NBS is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS. Stir for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of EtOAc and 10 mL of saturated NaHCO₃ solution. Shake well, separate the layers, and extract the aqueous layer again with EtOAc (2 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-bromo-quinazolin-4(3H)-one.

Characterization: Confirm the structure of the product using ¹H NMR (disappearance of the C-5 proton signal and shifts in adjacent proton signals), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions: NBS is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

C-5 Nitration: Introducing a Versatile Electron-Withdrawing Group

Nitration of quinoline, a related scaffold, typically yields a mixture of 5- and 8-nitro isomers under harsh acidic conditions.[6] Modern methods, including visible-light photocatalysis, offer milder and more selective alternatives for the nitration of specific C-H bonds, often using a directing group strategy.[7]

Principle: This protocol is adapted from methodologies developed for 8-aminoquinoline amides, where the amide acts as a directing group.[7] A photocatalyst absorbs visible light to initiate a single-electron transfer process, ultimately generating a nitrating species from a nitro source like copper(II) nitrate under exceptionally mild conditions.

Materials and Reagents:

  • N-(quinolin-8-yl)benzamide derivative (as a model substrate)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • An organic photosensitizer (e.g., Acid Red 94 or Eosin Y)

  • Dimethyl sulfoxide (DMSO)

  • A visible light source (e.g., a household compact fluorescent lamp (CFL) or a blue LED lamp)

  • Schlenk tube or vial, magnetic stirrer, standard workup glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine the N-(quinolin-8-yl)benzamide substrate (0.2 mmol, 1.0 equiv), Cu(NO₃)₂·3H₂O (0.4 mmol, 2.0 equiv), and the photosensitizer (1-2 mol%).

  • Solvent Addition: Add 2.0 mL of DMSO.

  • Irradiation: Place the tube approximately 5-10 cm from the light source and stir at room temperature. Ensure the reaction is open to the air.

    • Expert Insight: The reaction often relies on aerial oxygen as a co-oxidant in the catalytic cycle. A sealed, degassed system may inhibit the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with 20 mL of water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water (3 x 10 mL) and then a small amount of cold ethanol. In many cases, this procedure yields a product of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Characterization: Confirm the regioselective nitration at C-5 via ¹H NMR, ¹³C NMR, and HRMS.

Advanced Scaffolding: Transition Metal-Catalyzed Cross-Coupling

With a halogen installed at the C-5 position, the door is open to a vast array of powerful C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[8][9] It is a cornerstone of modern drug discovery for synthesizing biaryl structures or introducing alkyl and alkenyl groups.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd RPd(II)XLn R-Pd(II)-X Ln OxAdd->RPd(II)XLn Transmetal Transmetalation (R'-B(OR)2) RPd(II)XLn->Transmetal RPd(II)R'Ln R-Pd(II)-R' Ln Transmetal->RPd(II)R'Ln RedElim Reductive Elimination RPd(II)R'Ln->RedElim RedElim->Pd(0)L2 Product R-R' RedElim->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of C5-Iodo-Quinazolinone Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-C5-QUIN-OPT Assigned Specialist: Senior Application Scientist Scope: Troubleshooting low yields, catalyst deactivation, and steric hindrance in C5-substituted quinazolinone cross-couplings.

The "C5 Challenge": Executive Summary

Coupling at the C5 position of a quinazolinone core is significantly more difficult than at the C6, C7, or C8 positions. Unlike the remote positions, C5 is located in the "bay region," sandwiched between the N1 nitrogen and the C4-carbonyl oxygen.

Why your standard conditions (Pd(PPh₃)₄ / Na₂CO₃) are failing:

  • Peri-Strain (Sterics): The C4-carbonyl oxygen creates a severe steric wall (peri-effect), impeding the approach of the palladium center during oxidative addition and blocking the transmetallation step.

  • Catalyst Poisoning (Electronics): The N1 and N3 nitrogens are competent sigma-donors. In the absence of bulky ligands, the quinazolinone substrate binds to Palladium (

    
    ), creating an inactive "off-cycle" resting state.
    
  • Protodeiodination: Due to the slow oxidative addition rate at C5, the active catalyst often degrades or reduces the aryl iodide to a hydride (C-H) before the coupling can occur.

Diagnostic Matrix: Troubleshooting Low Yields

Use this matrix to identify the root cause of your failure based on crude LCMS/NMR data.

SymptomObservation (LCMS/NMR)Root CauseCorrective Action
No Reaction Starting Material (SM) > 90%. No dimer.Oxidative Addition Failure. The catalyst cannot access the C5-I bond due to sterics or N-poisoning.Switch Ligand: Move to Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3 or SPhos-Pd-G3). The biaryl backbone prevents N-coordination.
Dehalogenation Mass of [SM - I + H] observed.Protodeiodination. The catalytic cycle is too slow; Pd-H species form from solvent/base and reduce the iodide.Switch Solvent/Base: Use anhydrous dioxane. Avoid alcohols. Switch base to Cs₂CO₃ (anhydrous) to remove proton sources.
Homocoupling Dimer of Boronic Acid (Ar-Ar) observed.Oxygen Leak / Slow Transmetallation. Oxygen promotes homocoupling. If O₂ is absent, transmetallation is the rate-limiting step.Degas Thoroughly: Sparge with Ar for 15 min. Add Water: Trace water (1-5%) is required for boronate activation, but too much promotes hydrolysis.
Hydrolysis Quinazolinone ring opening (anthranilamide formation).Base Sensitivity. The lactam ring is susceptible to nucleophilic attack by hydroxide at high temps.Milder Base: Switch from K₃PO₄/OH⁻ to K₂CO₃ or CsF. Lower temperature to 60-80°C.

Visualizing the Workflow Logic

The following decision tree outlines the logical flow for optimizing this specific transformation.

G Start Start: Low Yield at C5 CheckSM Analyze Crude Mixture Start->CheckSM Res_SM Mostly Starting Material? CheckSM->Res_SM Res_Red De-iodinated Product? CheckSM->Res_Red Res_Homo Boronic Homocoupling? CheckSM->Res_Homo Sol_Ligand SOLUTION: Steric Failure Switch to XPhos or SPhos Increase Temp to 100°C Res_SM->Sol_Ligand Yes Sol_Solvent SOLUTION: Protodeiodination Use Anhydrous Dioxane Switch to Cs2CO3 Res_Red->Sol_Solvent Yes Sol_Trans SOLUTION: Transmetallation Stall Add 5% Water Slow Addition of Boronic Acid Res_Homo->Sol_Trans Yes

Caption: Decision logic for troubleshooting C5-iodo-quinazolinone coupling failures based on crude reaction analysis.

Deep Dive: The "Golden Standard" Protocol

For C5-substituted quinazolinones, standard triphenylphosphine ligands (


) are insufficient. You must use Dialkylbiaryl phosphines (Buchwald Ligands) .
Why this works (Mechanism):
  • SPhos / XPhos: These ligands are electron-rich (facilitating oxidative addition into the strong C-I bond) and extremely bulky. The bulk creates a "protective shell" around the Palladium, physically preventing the quinazolinone nitrogens from binding to the metal center (preventing poisoning).

  • Precatalysts (Pd-G3/G4): Using a precatalyst (like XPhos-Pd-G3) guarantees a 1:1 Pd:Ligand ratio and ensures rapid initiation, which is critical to beat the decomposition pathways.

Recommended Experimental Procedure

Scale: 0.5 mmol | Yield Target: >85%

  • Preparation:

    • Equip a microwave vial or Schlenk tube with a stir bar.

    • Crucial: Bake the glassware to remove surface moisture if using sensitive boronates.

  • Reagents:

    • Substrate: 5-iodo-quinazolinone (1.0 equiv)

    • Boronic Acid: Ar-B(OH)₂ (1.5 equiv) — Use excess due to potential deboronation.

    • Catalyst: XPhos-Pd-G3 (2.0 - 5.0 mol%).

      • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane / Water (10:1 ratio). Total concentration: 0.15 M.

  • Execution:

    • Add solids (Substrate, Boronic Acid, Base, Catalyst) to the vial.[1]

    • Cap and purge with Argon/Nitrogen for 5 minutes (needle in/needle out).

    • Add degassed solvent via syringe.[2]

    • Heat: 80°C - 100°C for 2–4 hours. Note: C5 couplings often require higher energy than C6/C7.

  • Workup:

    • Filter through a Celite pad (elute with EtOAc/MeOH).

    • Scavenging: If Pd residue remains (often trapped by the N-heterocycle), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Frequently Asked Questions (FAQ)

Q: My boronic acid decomposes before the reaction finishes. What now? A: Heterocyclic boronic acids (e.g., 2-pyridyl) are prone to protodeboronation.

  • Fix 1: Use MIDA boronates or Potassium Trifluoroborates (BF3K) . These release the active species slowly.

  • Fix 2: Perform a slow addition of the boronic acid (dissolved in dioxane) via syringe pump over 1 hour.

Q: The product is insoluble in standard organic solvents. A: Quinazolinones stack efficiently (pi-stacking).

  • Fix: Use n-Butanol or DMF as the reaction solvent. During workup, do not extract; instead, pour the reaction mixture into water. The product often precipitates as a pure solid.

Q: Can I use Pd(dppf)Cl₂? A: Generally, no . While robust, dppf is often not bulky enough to prevent the N-coordination of the quinazolinone. If you lack Buchwald ligands, Pd(P(t-Bu)₃)₂ (Peppsi-type or simple bulky phosphines) is the next best alternative.

Mechanistic Visualization: The Steric Wall

This diagram illustrates why the specific ligand choice is non-negotiable for C5-substitution.

Sterics cluster_0 Substrate (5-Iodo) cluster_1 Catalyst System C5 C5-Iodine C4 C4-Carbonyl C4->C5 Peri-Repulsion N1 N1-Nitrogen N1->C5 Coordination Risk Pd Palladium Pd->C5 Oxidative Addition (Blocked by C4 without XPhos) Ligand XPhos (Bulky) Ligand->Pd Protects Metal Center

Caption: The "Peri-Effect" at C5. The C4-carbonyl creates a steric wall (Yellow) that hinders Palladium (Green). Bulky ligands (White) are required to force the Palladium into the reactive site.

References

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.[3] (Foundational text on why XPhos/SPhos works for hindered substrates).

  • Quinazolinone Functionalization: Lannan, et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[4] (Discusses optimization of hindered heterocycles).

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[5] Accounts of Chemical Research.

  • Heterocycle Poisoning: Klinke, F. J., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] (Explains the N-coordination mechanism).

  • General Quinazolinone Synthesis: Hameed, A., et al. (2018).[2] Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol. (Context for the stability of the quinazolinone core).

Sources

Technical Support Center: Minimizing Deiodination Side Reactions in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a common and often frustrating challenge in palladium-catalyzed cross-coupling reactions: deiodination. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent the unwanted removal of iodine from your starting materials. We will delve into the mechanistic underpinnings of this side reaction and offer practical, step-by-step protocols to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding deiodination.

Q1: What is deiodination and why is it a problem in my Pd-catalyzed coupling reaction?

A1: Deiodination is a side reaction that results in the replacement of an iodine atom on your aryl or heteroaryl iodide with a hydrogen atom, leading to a hydrodeiodinated byproduct.[1] This is problematic for several reasons: it consumes your starting material, reduces the yield of your desired coupled product, and introduces a significant impurity that can be difficult to separate, complicating downstream processes and potentially compromising the purity of your final compound.[1]

Q2: I'm observing significant deiodination in my Suzuki-Miyaura coupling. What are the most likely culprits?

A2: In Suzuki-Miyaura coupling, several factors can contribute to deiodination. The most common include:

  • High Reaction Temperature: Elevated temperatures can promote undesired side reactions, including deiodination.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling pathway versus the deiodination pathway.[2]

  • Base Selection: The type and strength of the base can significantly impact the reaction outcome. Some bases can act as hydride sources, leading to reductive deiodination.[2]

  • Solvent Effects: Certain solvents can also act as hydride donors, contributing to the formation of the deiodinated byproduct.[1][2]

Q3: Can the choice of palladium precatalyst influence the extent of deiodination?

A3: Absolutely. The palladium precatalyst determines the method and efficiency of generating the active Pd(0) species in the catalytic cycle.[3] Some precatalysts can lead to the formation of palladium hydrides (Pd-H) under certain conditions, which are known to be key intermediates in the deiodination pathway. Using a precatalyst that cleanly and efficiently generates the active catalyst can minimize the formation of these unwanted hydride species.[3]

Q4: Is deiodination more of a problem with electron-rich or electron-poor aryl iodides?

A4: While deiodination can occur with both, electron-rich aryl iodides can be more susceptible in some cases. The electron-donating groups can increase the electron density on the aryl ring, which can influence the stability of the key organopalladium intermediates in the catalytic cycle. However, the specific reaction conditions, particularly the choice of ligand and base, are often more critical factors than the electronic nature of the substrate itself.

Q5: Are there any general "quick fixes" I can try to immediately reduce deiodination?

A5: For a rapid initial screen to reduce deiodination, consider these adjustments:

  • Lower the reaction temperature: This is often the simplest and most effective first step.

  • Switch to a bulkier, more electron-rich ligand: Ligands like SPhos or XPhos in Suzuki couplings can often favor the desired reductive elimination over deiodination.[1][2]

  • Change your base: If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2]

Troubleshooting Guide: A Deeper Dive into Preventing Deiodination

This section provides a more detailed, question-and-answer-based approach to systematically troubleshoot and optimize your reaction conditions to suppress deiodination.

Issue 1: My reaction is producing more of the deiodinated byproduct than the desired coupled product.
Q: What is the mechanistic reason for this unwanted reaction pathway?

A: The desired palladium-catalyzed cross-coupling reaction and the undesired deiodination side reaction often compete with each other within the catalytic cycle. The key branching point occurs after the oxidative addition of the aryl iodide to the Pd(0) catalyst to form an arylpalladium(II) iodide intermediate.

  • Desired Pathway (Cross-Coupling): This intermediate undergoes transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4][5]

  • Undesired Pathway (Deiodination): If a hydride source is present, the arylpalladium(II) iodide intermediate can undergo a competing reaction with a palladium hydride species or directly react with a hydride donor. This leads to reductive elimination of the hydrodeiodinated product and regenerates the Pd(0) catalyst.

Below is a simplified diagram illustrating this competition:

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Deiodinated_Byproduct Ar-H (Deiodinated Byproduct) Ar-Pd(II)-I(L_n)->Deiodinated_Byproduct Reaction with Hydride Source Desired_Product Ar-R (Desired Product) Ar-Pd(II)-R(L_n)->Desired_Product Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Issue 2: I've tried lowering the temperature, but deiodination is still a major issue.
Q: How does my choice of ligand impact deiodination, and what are some better alternatives?

A: The ligand is arguably one of the most critical factors in controlling the outcome of a cross-coupling reaction. Bulky and electron-rich ligands generally promote the desired reductive elimination step, which is the product-forming step in the catalytic cycle. This acceleration of the desired pathway can help it outcompete the deiodination side reaction.

Table 1: Ligand Selection Guide for Suppressing Deiodination

Ligand TypeExamplesRationale for UseRecommended For
Bulky, Electron-Rich Monophosphine Ligands SPhos, XPhos, RuPhos, tBuXPhos, BrettPhosThese ligands promote faster reductive elimination, minimizing the lifetime of the arylpalladium intermediate that can undergo deiodination.[1][2]Suzuki, Buchwald-Hartwig, and other cross-coupling reactions where deiodination is prevalent.[1]
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesNHCs are strong electron donors and form very stable complexes with palladium, which can sometimes suppress side reactions.[2]Suzuki and other cross-coupling reactions, particularly with challenging substrates.

Experimental Protocol: Ligand Screening

  • Setup: Prepare a series of parallel reactions in small vials. Each vial should contain the same amounts of your aryl iodide, coupling partner, palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst), and base.

  • Ligand Addition: To each vial, add a different ligand from the list above. Ensure the Pd:ligand ratio is appropriate (typically 1:2 for monophosphine ligands).

  • Reaction Conditions: Run all reactions at the same, initially lower, temperature (e.g., 60-80 °C).

  • Analysis: After a set time, quench the reactions and analyze the product distribution by LC-MS or GC-MS to determine the ratio of desired product to the deiodinated byproduct.

  • Optimization: Based on the initial screen, select the most promising ligand and further optimize the temperature and reaction time.

Caption: Workflow for ligand screening to reduce deiodination.

Issue 3: I've optimized my ligand and temperature, but I'm still seeing deiodination. Could my base or solvent be the problem?
Q: Which bases and solvents are known to promote deiodination, and what should I use instead?

A: Yes, the base and solvent are critical and can be sources of hydrides that lead to deiodination.

Bases to Avoid and Recommended Alternatives:

  • Potentially Problematic Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes be problematic, especially at higher temperatures.

  • Recommended Alternatives: Weaker inorganic bases are often a better choice to minimize deiodination.[2]

    • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings.

    • Cesium Carbonate (Cs₂CO₃): Another effective and commonly used base.[2]

    • Potassium Carbonate (K₂CO₃): A milder and cost-effective option.[2]

Solvents to Scrutinize and Safer Options:

  • Potentially Problematic Solvents: Solvents like dioxane and DMF can sometimes promote dehalogenation.[1] Alcohols, if used as solvents, can also be a source of hydrides.[2]

  • Recommended Alternatives: Aprotic solvents are generally preferred.

    • Toluene: Often a good choice as it is less prone to causing dehalogenation.[1][2]

    • Tetrahydrofuran (THF): Another widely used aprotic solvent.[2]

Table 2: Impact of Base and Solvent on Deiodination

ParameterHigh Deiodination RiskLow Deiodination RiskRationale
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[2]Weaker bases are less likely to act as hydride sources.
Solvent Dioxane, DMF, Alcohols[1][2]Toluene, THF[1][2]Aprotic, non-hydride-donating solvents are preferred.
Issue 4: I'm working with a particularly sensitive substrate, and even with optimized conditions, some deiodination persists.
Q: Are there any additives that can help suppress this side reaction?

A: In some challenging cases, the use of specific additives can be beneficial.

  • Silver (I) Salts (e.g., Ag₂O, Ag₃PO₄): Silver salts can act as halide scavengers. By precipitating the iodide from the arylpalladium(II) iodide intermediate, they can sometimes favor the desired coupling pathway.

  • Copper (I) Co-catalysts: In certain reactions like the Sonogashira coupling, a copper(I) co-catalyst is essential for the catalytic cycle and can help to ensure the desired C-C bond formation occurs efficiently.[6][7]

Experimental Protocol: Evaluating Additives

  • Baseline Reaction: Set up your optimized reaction (best ligand, base, solvent, and temperature) as a control.

  • Additive Screening: In parallel reactions, add a small amount (e.g., 10-20 mol%) of an additive like Ag₂O.

  • Analysis: Compare the product-to-byproduct ratio of the reactions with and without the additive to determine its effect.

Concluding Remarks

Preventing deiodination in palladium-catalyzed coupling reactions is a multifaceted challenge that requires a systematic and mechanistically informed approach to troubleshooting. By carefully considering and optimizing the choice of ligand, base, solvent, and temperature, it is almost always possible to significantly suppress this unwanted side reaction and achieve high yields of your desired product. Remember that each substrate is unique, and a combination of the strategies outlined in this guide will provide the best path to success.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Iodo-Quinazolinone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-iodo-quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic scaffolds. The purity of your 5-iodo-quinazolinone is paramount for the success of subsequent synthetic steps and for generating reliable biological data.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex purification challenges and make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-iodo-quinazolinone reaction mixture?

A1: The impurity profile is highly dependent on your synthetic route. However, common culprits include:

  • Unreacted Starting Materials: Such as 2-aminobenzonitriles or 2-aminobenzamides.[1]

  • Regioisomers: The 7-iodo-quinazolinone isomer is a frequent and often difficult-to-separate impurity, arising from a lack of complete regioselectivity during the iodination step.

  • Over-iodinated Byproducts: Di-iodo-quinazolinone species can form if the reaction is not carefully controlled.

  • De-iodinated Product: The corresponding quinazolinone without the iodine substituent can be present, especially under reductive or harsh basic/acidic conditions.

  • Reagents and Catalysts: Residual catalysts (e.g., copper or palladium salts) and reagents from the cyclization or iodination steps.[2][3]

Q2: My crude product is a dark, intractable oil instead of a solid. What should I do first?

A2: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), colored polymeric byproducts, or the intrinsic low melting point of the impure material.

  • First Step - Trituration: Before attempting chromatography, try triturating the oil with a non-polar solvent in which your product is poorly soluble, such as hexanes, diethyl ether, or a mixture of both. This can often crash out the desired product as a solid, removing many of the more soluble, colored impurities.

  • Second Step - Acid/Base Wash: If the product is stable, dissolving the crude oil in a suitable organic solvent (like ethyl acetate or DCM) and performing an aqueous wash (e.g., with dilute HCl, followed by NaHCO₃, and brine) can remove basic and acidic impurities.

Q3: Which analytical technique is best for assessing the purity of my final 5-iodo-quinazolinone product?

A3: A combination of techniques is always best for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying the presence of regioisomers. The aromatic proton signals for the 5-iodo and 7-iodo isomers will have distinct splitting patterns and chemical shifts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for detecting trace impurities, confirming the molecular weight of your product, and identifying the mass of unknown byproducts.

  • Melting Point: A sharp melting point is a good indicator of high purity for solid compounds. A broad melting range suggests the presence of impurities.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during purification, providing probable causes and actionable solutions based on chemical principles.

Issue 1: Poor Separation or Co-elution during Flash Column Chromatography
  • Problem: My 5-iodo-quinazolinone product co-elutes with an impurity (e.g., a starting material or the 7-iodo isomer) on the silica gel column.

  • Probable Cause: The polarity difference between your product and the impurity is insufficient in the chosen solvent system. Regioisomers, in particular, often have very similar polarities.[4]

  • Solution Strategy:

    • Solvent System Optimization: The first and most critical step is to refine your eluent. Don't just increase polarity; change the selectivity. If a Hexane/Ethyl Acetate system fails, try a system with a different solvent class, which alters the interactions with the silica surface and your compounds.[5]

    • Employ Gradient Elution: If you see some separation on your TLC plate but it's minimal, a shallow gradient elution during the column can improve resolution compared to an isocratic (constant solvent ratio) method.[6][7] Start with a low polarity eluent and gradually increase the percentage of the more polar solvent.[8]

    • Switch Stationary Phase: If normal phase silica gel fails, consider alternatives. For particularly challenging separations of isomers, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) can be highly effective.[5]

Eluent System Class Example Solvents Good For Separating...
Hydrocarbon / Ether Hexanes / Ethyl AcetateCompounds of low to medium polarity. The most common starting point.
Chlorinated / Alcohol Dichloromethane / MethanolMore polar compounds. Good for breaking up hydrogen bonding interactions.
Aromatic / Ether Toluene / Ethyl AcetateCan offer different selectivity for aromatic compounds compared to hexanes.
Issue 2: Low or No Recovery of Product from the Column
  • Problem: My product went onto the column, but I'm getting very low yields or nothing is eluting at all, even with highly polar solvents.

  • Probable Cause A: Your compound is highly polar and is irreversibly adsorbing to the acidic sites on the silica gel. This is common for nitrogen-containing heterocycles.[5]

  • Solution A: Add a modifier to your eluent.

    • For Basic Compounds: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

    • For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the mobile phase to ensure the compound is in its neutral form, which reduces streaking and improves elution.

  • Probable Cause B: The compound is unstable on silica gel and is decomposing during the purification.[6]

  • Solution B:

    • Confirm Instability: Spot your crude mixture on a TLC plate. After 15-30 minutes, elute the plate and see if a new spot has appeared or if the original spot has diminished. This is a quick test for stability on silica.[6]

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, you can "deactivate" silica gel by pre-treating it with a solution of your eluent containing triethylamine.

    • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying appropriate pressure to speed up the elution.[9]

Issue 3: Recrystallization Fails or "Oils Out"
  • Problem: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals.

  • Probable Cause: The solution is supersaturated, the cooling process is too rapid, or the presence of impurities is inhibiting crystal lattice formation.[5]

  • Solution Strategy:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[5]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, then transfer it to an ice bath. Rapid cooling promotes oiling.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solvent's surface with a glass rod to create nucleation sites. Adding a "seed crystal" from a previously purified batch is also highly effective.[5]

    • Use an Antisolvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., DCM or THF). Then, slowly add a miscible "antisolvent" in which your product is insoluble (e.g., hexanes or pentane) until the solution becomes persistently cloudy.[10] Heat gently until it becomes clear again, then allow it to cool slowly. This is a powerful technique for difficult-to-crystallize compounds.[10]

Experimental Workflow & Protocols

Workflow: Selecting the Right Purification Method

This decision tree provides a logical path for choosing your primary purification strategy based on the initial analysis of your crude reaction mixture.

G start Analyze Crude Mixture (TLC, NMR) purity_check Purity >90% and Solid? start->purity_check purity_low Purity <90% or Oily? purity_check->purity_low No recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes isomers Regioisomers Present? purity_low->isomers column Primary Method: Flash Column Chromatography isomers->column No prep_hplc Advanced Method: Preparative HPLC/SFC isomers->prep_hplc Yes (Difficult Separation)

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Standard Flash Column Chromatography

This protocol outlines a standard procedure for purifying gram-scale quantities of 5-iodo-quinazolinone.

  • Solvent System Selection: Use TLC to identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35 and provides good separation from major impurities.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[9]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate).

    • Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

    • If using a gradient, slowly and systematically increase the polarity of the eluent to elute more polar compounds.[8]

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield your purified 5-iodo-quinazolinone.

Protocol 2: Two-Solvent Recrystallization

This is an effective method for purifying solid products that are difficult to crystallize from a single solvent.[11][12]

  • Solvent Selection: Choose a "solvent" in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or Methanol) and an "antisolvent" in which it is poorly soluble but fully miscible with the first solvent (e.g., Hexanes, Pentane, or Water).[10]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "solvent" required to fully dissolve it.

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise until you observe persistent cloudiness (precipitation).

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe crystal formation. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "antisolvent," and dry them under vacuum.[13]

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link].

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link].

  • Lab Procedure: Recrystallization. LabXchange. Available from: [Link].

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link].

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available from: [Link].

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link].

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link].

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link].

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-Quinazolinone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The functionalization of the quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development. The 5-iodo-quinazolinone intermediate is particularly valuable, offering a reactive handle for introducing diverse molecular fragments via transition-metal-catalyzed cross-coupling reactions. However, achieving optimal reaction efficiency hinges on a nuanced understanding of the catalyst system, especially the catalyst loading. Overloading a reaction with a catalyst can lead to increased costs, difficult purification, and unwanted side reactions, while underloading results in poor conversion and low yields.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing catalyst loading in the functionalization of 5-iodo-quinazolinone. It is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Loading

Q1: What is the typical catalyst loading range for cross-coupling reactions involving aryl iodides like 5-iodo-quinazolinone?

A1: For aryl iodides, which are highly reactive electrophiles, the typical palladium catalyst loading ranges from 0.5 mol% to 5 mol%.[1] In many well-optimized systems, loadings as low as 0.05 mol% to 1 mol% can be achieved, particularly for high-turnover catalysts.[2] For initial screening of a new transformation, starting with a higher loading (e.g., 2-5 mol%) is often recommended to ensure a reaction occurs before optimizing for lower quantities.[3]

The choice of catalyst loading is a balance between reaction rate, overall yield, and economic/environmental considerations. While higher loadings can accelerate the reaction, they may not necessarily improve the isolated yield and can complicate product purification by increasing residual metal content.[4][5]

Q2: I increased the catalyst loading from 2 mol% to 5 mol%, but my yield didn't improve. Why would this happen?

A2: This is a common observation. Simply increasing the catalyst concentration does not always lead to a better outcome and can sometimes be detrimental. Several factors could be at play:

  • Ligand-to-Metal Ratio: In many palladium-catalyzed reactions, the active catalyst is a Pd(0) species coordinated to one or two phosphine ligands.[6] If you increase the precatalyst amount without adjusting the ligand, the ligand-to-palladium ratio changes. Excessively high ligand concentrations relative to the active palladium species can sometimes inhibit the reaction by preventing substrate coordination.[3]

  • Catalyst Decomposition: At higher concentrations and temperatures, some palladium catalysts may be more prone to decomposition into inactive palladium black. This is especially true if the ligand is not robust enough to stabilize the catalytic species throughout the reaction.

  • Change in Rate-Limiting Step: The reaction may not be limited by the catalyst's intrinsic activity. Other factors like mass transport (if heterogeneous), solubility of reagents, or the rate of a different step in the catalytic cycle (e.g., transmetalation or reductive elimination) could be the bottleneck.[7]

  • Formation of Byproducts: Higher catalyst loading can sometimes accelerate undesired side reactions, which consume starting materials or the desired product, leading to a lower overall yield.[8]

Q3: How do I determine the optimal catalyst loading for my specific 5-iodo-quinazolinone derivative and coupling partner?

A3: The optimal catalyst loading should be determined empirically through a systematic optimization study. A Design of Experiments (DoE) approach can be highly effective, but a simpler, iterative approach is also common.

A recommended workflow involves screening the catalyst loading at different levels while keeping other parameters (temperature, concentration, solvent, base, ligand-to-metal ratio) constant.

Table 1: Example Screening Protocol for Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
15.04>9985
22.54>9988
31.049590
40.548078
51.08>9991

Based on this hypothetical data, 1.0 mol% provides the best balance of yield and catalyst usage, especially when the reaction time is extended to 8 hours.

Part 2: Troubleshooting Guides for Specific Reactions

This section addresses issues tailored to common cross-coupling reactions used to functionalize 5-iodo-quinazolinone.

Scenario 1: Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling between 5-iodo-quinazolinone and an arylboronic acid using Pd(PPh₃)₄ (2 mol%). After 12 hours at 90°C, I only see 30% conversion. What steps should I take to optimize the catalyst loading and improve the yield?

A: Low conversion in a Suzuki coupling, even with a reactive aryl iodide, points to issues with catalyst activity, stability, or other reaction parameters that indirectly affect the catalyst's performance.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion in Suzuki Coupling start Low Conversion (<30%) with 5-Iodo-Quinazolinone (2 mol% Pd(PPh3)4) check_reagents Step 1: Verify Reagent Quality - Boronic acid degradation? - Anhydrous solvent? - Active base? start->check_reagents Initial Check change_ligand Step 2: Change Ligand System - Pd(PPh3)4 can be inefficient. - Try Pd(OAc)2 with a bulky, electron-rich ligand (e.g., SPhos, XPhos). - Maintain a 1:2 Pd:Ligand ratio. check_reagents->change_ligand Reagents OK screen_catalyst Step 3: Re-screen Catalyst Loading - With the new system, test loadings from 0.5% to 2.5%. change_ligand->screen_catalyst New System optimize_temp Step 4: Optimize Temperature - Is 90°C optimal? - Try a range (e.g., 80-110°C). Higher temps can degrade catalyst. screen_catalyst->optimize_temp Fine-Tuning result Achieve High Conversion & Optimize Loading optimize_temp->result

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Explanation & Protocol:

  • Causality behind Experimental Choices:

    • The Problem with Pd(PPh₃)₄: While classic, Pd(PPh₃)₄ requires ligand dissociation to enter the catalytic cycle. The rate of this can be slow, and the dissociated PPh₃ can compete with the substrate for coordination. Modern catalyst systems using bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often far more active.[9] They promote faster oxidative addition and reductive elimination, the key steps in the Suzuki mechanism.[6][10]

    • Why Ligands Matter: Ligands like SPhos or XPhos stabilize the Pd(0) center, prevent catalyst decomposition, and their steric bulk facilitates the reductive elimination step to release the product.[11] The choice of ligand is often more critical than the palladium source itself.[12]

  • Step-by-Step Optimization Protocol:

    • Set up a baseline reaction: Use your original conditions (5-iodo-quinazolinone (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (2 mol%), in dioxane/water 4:1) to confirm the low conversion.

    • Switch to a modern catalyst system: Prepare a set of parallel reactions. Replace Pd(PPh₃)₄ with Pd(OAc)₂ (1 mol%) and a ligand such as SPhos (2 mol%).

    • Screen Catalyst Loading: Using the new Pd(OAc)₂/SPhos system, set up reactions with varying catalyst loadings: 0.5 mol%, 1.0 mol%, and 2.0 mol% Pd(OAc)₂ (maintaining a 1:2 Pd:SPhos ratio).

    • Monitor and Analyze: Monitor the reactions by TLC or LC-MS at set time points (e.g., 2, 6, 12 hours). This will reveal the optimal loading that gives the highest conversion in the shortest time.

    • Refine Other Parameters: Once an effective catalyst loading is identified, you can further refine the temperature or base if necessary.[13]

Scenario 2: Sonogashira Coupling

Q: My Sonogashira coupling of 5-iodo-quinazolinone with a terminal alkyne is stalling, and I'm forming significant amounts of alkyne homocoupling (Glaser coupling) byproduct. I'm using PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%). Should I increase the palladium loading?

A: Increasing the palladium loading is unlikely to solve this problem and may even exacerbate it. The issue here is the balance between the two catalytic cycles: the palladium cycle for the cross-coupling and the copper cycle that can lead to homocoupling.[14]

Troubleshooting Decision Tree:

G cluster_0 Troubleshooting Sonogashira Homocoupling start High Alkyne Homocoupling in Sonogashira Reaction reduce_cu Reduce or Eliminate CuI - Try a 'copper-free' Sonogashira. - If using CuI, lower loading to 1-2 mol%. start->reduce_cu Primary Cause check_base Check Base - Amine base (e.g., TEA, DIPEA) is crucial. - Ensure it is pure and dry. reduce_cu->check_base If issue persists adjust_pd_loading Adjust Pd Loading - Lower Pd loading to 0.5-1.5 mol%. - High Pd can promote side reactions. check_base->adjust_pd_loading System Check optimize_ratio Optimize Pd:Cu Ratio - If using copper, a higher Pd:Cu ratio can favor cross-coupling. adjust_pd_loading->optimize_ratio Fine-Tuning result Minimize Homocoupling, Maximize Product Yield optimize_ratio->result

Caption: Decision tree for minimizing Sonogashira homocoupling.

Detailed Explanation & Protocol:

  • Causality behind Experimental Choices:

    • Role of Copper: In the traditional Sonogashira reaction, CuI acts as a co-catalyst to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[14] However, under aerobic conditions or with improper base, this copper acetylide can undergo oxidative dimerization (Glaser coupling), leading to the unwanted byproduct.

    • Copper-Free Conditions: To circumvent this, copper-free Sonogashira protocols have been developed. These often require a different ligand system and a stronger base but completely eliminate the homocoupling side reaction.

    • Catalyst Loading Balance: The goal is to have the palladium-catalyzed cross-coupling occur much faster than the copper-catalyzed homocoupling. Lowering the loading of both metals, while maintaining a ratio that favors the cross-coupling, is often the key. A recent study showed that a low copper loading of about 4 mol% can be effective.[15] Another protocol uses 5 mol% of a copper catalyst for an efficient reaction.[16]

  • Step-by-Step Optimization Protocol:

    • Attempt a Copper-Free Reaction: Set up a test reaction using Pd(OAc)₂ (1 mol%), a suitable ligand like XPhos (2 mol%), and a strong base like Cs₂CO₃ in a solvent like THF or DMF. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Optimize Copper Loading: If you must use copper, systematically reduce the CuI loading. Keep the PdCl₂(PPh₃)₂ loading constant at 1-2 mol% and screen CuI at 5 mol%, 2 mol%, 1 mol%, and 0.5 mol%.

    • Adjust Palladium Loading: Once the optimal Pd:Cu ratio is found, you can try to lower the overall catalyst system loading. For example, if a 1:1 ratio of Pd:Cu works best, test loadings of (1 mol% Pd, 1 mol% Cu), (0.5 mol% Pd, 0.5 mol% Cu), etc.

    • Ensure Rigorous Inert Conditions: Oxygen can promote Glaser coupling. Ensure your solvent is degassed and the reaction is maintained under a positive pressure of an inert gas.

Scenario 3: Buchwald-Hartwig Amination

Q: I am attempting to couple 5-iodo-quinazolinone with a primary aliphatic amine. The reaction is sluggish and gives a complex mixture, even with 3 mol% of a standard palladium precatalyst. What is the role of catalyst loading here?

A: Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and catalyst loading.[11][17] For challenging couplings involving aliphatic amines, the catalyst system must be robust.

  • Causality behind Experimental Choices:

    • Ligand is Critical: The success of this reaction depends almost entirely on using a state-of-the-art, bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos). These ligands promote the difficult C-N reductive elimination step and prevent β-hydride elimination, a common side reaction with aliphatic amines.

    • Precatalyst vs. In Situ Generation: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts form the active LPd(0) species more cleanly and efficiently.

    • Catalyst Loading and Reaction Rate: While typical loadings are around 1-2 mol%, a sluggish reaction may benefit from a slightly higher initial loading (2-3 mol%) during screening to overcome a high activation barrier.[17] However, once conditions are found, this should be re-optimized downwards.[2]

  • Step-by-Step Optimization Protocol:

    • Select the Right Ligand/Precatalyst: Choose a catalyst system known to be effective for coupling aryl halides with aliphatic amines. A good starting point would be a G3-XPhos or G3-RuPhos precatalyst.

    • Initial Catalyst Loading Screen: Screen the chosen precatalyst at 1 mol%, 2 mol%, and 3 mol%. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.

    • Monitor for Catalyst Decomposition: A complex mixture often indicates catalyst death. If the reaction starts but then stalls, it suggests the catalyst is not stable under the reaction conditions. A more robust ligand or lower reaction temperature might be necessary.

    • Optimize for the Lowest Effective Loading: Once you achieve full conversion, perform a series of reactions to find the lowest possible catalyst loading that maintains a high yield in a reasonable timeframe. For pharmaceutical applications, minimizing palladium contamination is critical.[5]

References

  • Optimizing reaction conditions for the sulfonylamination of quinolines - Benchchem.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC.
  • Optimization of catalyst load on the synthesis of quinazolinones. - ResearchGate.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers.
  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ResearchGate.
  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones - PMC - NIH.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines | Journal of the American Chemical Society.
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers.
  • General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC - NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC - NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... - ResearchGate.
  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal.
  • Heck Reaction - Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • Heck Reaction - Chemistry LibreTexts.
  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate.
  • Conditions optimization for the double Sonogashira coupling. - ResearchGate.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
  • Ligand-accelerated non-directed C–H functionalization of arenes - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction - MDPI.
  • Suzuki reaction - Wikipedia.

Sources

Technical Support Center: Precipitation of 5-Iodo-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the isolation of 5-iodo-4(3H)-quinazolinone (5-IQ) from aqueous media. This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and dihydrofolate reductase (DHFR) antagonists.

The Core Challenge: Unlike its unsubstituted parent, the 5-iodo derivative possesses a bulky iodine atom at the peri-position (C5), adjacent to the carbonyl group (C4). This creates significant steric strain and alters the electronic landscape, often leading to "oiling out" (liquid-liquid phase separation) rather than distinct crystallization during aqueous quenching. Furthermore, the iodine-carbon bond is susceptible to photolytic cleavage, requiring strict light exclusion during processing.

Troubleshooting Guide (Q&A)

Category A: Yield & Solubility Issues

Q1: I neutralized my reaction mixture to pH 7, but the yield is significantly lower than the theoretical calculation. Where is my product?

Diagnosis: You have likely trapped your product in its amphoteric "solubility window." Quinazolinones are amphoteric heterocycles.

  • Mechanism: They can exist as a cation (protonated at N1) in strong acid and as an anion (deprotonated at N3-lactam) in strong base.

  • The Trap: 5-IQ has a predicted pKa

    
     (basic N1) of ~1.5 and a pKa
    
    
    
    (acidic NH) of ~8.5–9.0 (lowered by the electron-withdrawing iodine). At pH 7, it is neutral, but if your aqueous volume is too high or if residual organic co-solvents (DMF, DMSO) are present, the neutral species remains solubilized.

Corrective Action:

  • Target pH: Adjust pH to 5.0–6.0 . This is the "isoelectric" region where solubility is minimal for this specific derivative.

  • Salting Out: Add NaCl to saturation (brine conditions) to disrupt the solvation shell of the organic neutral species.

  • Check Filtrate: Analyze the mother liquor by HPLC. If the product is present, concentrate the filtrate to remove organic co-solvents before re-precipitating.

Q2: Upon adding water to my reaction mixture (formamide/reflux), the product precipitated but then redissolved. Why?

Diagnosis: This is likely a temperature-dependent solubility hysteresis . The formamide/water mixture at high temperature acts as a good solvent. As you added water, you momentarily reduced solubility, causing precipitation. However, if the heat of mixing (exothermic) or residual reaction heat kept the temperature high, the product redissolved.

Corrective Action:

  • Cool First: Cool the reaction mixture to <50°C before adding the antisolvent (water).

  • Reverse Quench: Pour the reaction mixture into ice-cold water (not water into the mixture). This ensures the organic solvent concentration is immediately diluted below the solubility threshold.

Category B: Purity & Physical Form (The "Sticky Solid" Issue)

Q3: Instead of a powder, I obtained a brown, sticky gum that hardened into a glass. How do I fix this?

Diagnosis: You encountered "Oiling Out" . The 5-iodo substituent disrupts the crystal lattice packing (steric hindrance), lowering the melting point of the solvated solid. If the precipitation temperature is near the "oiled" melting point of the solvate, it separates as a liquid phase.

Corrective Action (The "Seeding" Protocol):

  • Re-dissolve: Dissolve the gum in a minimal amount of hot ethanol or acetic acid.

  • Slow Quench: Add water dropwise until a slight turbidity persists.

  • Seed: Add a few crystals of pure 5-IQ (if available) or scratch the glass wall vigorously to induce nucleation.

  • Ripening: Stir rapidly at a lower temperature (0–5°C) for 2–4 hours. This allows the amorphous "oil" to reorganize into a crystalline lattice.

Q4: The precipitate is yellow/brown instead of off-white. Is this an impurity?

Diagnosis: Yes. This is likely free iodine (


)  liberation. The C5-Iodine bond is weaker than C6 or C7 isomers due to steric strain from the carbonyl oxygen. Exposure to light or high heat during the workup can cause homolytic cleavage.

Corrective Action:

  • Chemical Wash: Wash the filter cake with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) . This reduces brown 
    
    
    
    back to colorless iodide (
    
    
    ), which washes away.
  • Process Control: Wrap all flasks in aluminum foil during synthesis and precipitation.

Standard Operating Procedure (SOP)

Protocol: Controlled Precipitation of 5-Iodo-4(3H)-quinazolinone

Objective: Isolate 5-IQ with >95% purity and optimized particle size for filtration.

Materials:

  • Crude Reaction Mixture (e.g., in Formamide or DMF)[1]

  • Antisolvent: Deionized Water (0–4°C)

  • pH Adjustment: 1M HCl and 1M NaOH

  • Wash Solution: 5% Sodium Thiosulfate

Workflow:

  • Concentration: If the reaction solvent is volatile (e.g., Ethanol), remove 70% of the volume under reduced pressure. If high-boiling (Formamide), proceed directly.

  • Temperature Set: Cool the organic mixture to 20–25°C .

  • Reverse Quench (Critical):

    • Prepare a beaker with 5x volume of ice-water (0°C) under vigorous stirring (overhead stirrer recommended).

    • Slowly pour the organic mixture into the water vortex.

  • pH Tuning:

    • Measure pH.[2]

    • Adjust to pH 5.5 ± 0.5 using 1M HCl (if basic) or NaOH (if acidic).

  • Digestion: Stir the slurry for 60 minutes at <10°C.

    • Checkpoint: If "oiling" occurs, heat to 60°C to redissolve, seed, and cool slowly (10°C/hour).

  • Filtration: Filter through a sintered glass funnel (Porosity 3).

  • Washing:

    • Wash 1: Cold Water (2x cake volume).

    • Wash 2: 5% Sodium Thiosulfate (removes iodine traces).

    • Wash 3: Cold Ethanol (displacement wash, optional for drying speed).

  • Drying: Vacuum oven at 45°C for 12 hours. Note: Do not exceed 60°C to prevent deiodination.

Data & Visualizations

Table 1: Solubility Profile & Solvent Compatibility
Solvent SystemSolubility BehaviorUsage Recommendation
Water (pH 7) Very Low (<0.1 mg/mL)Ideal Antisolvent
Water (pH > 11) High (Formation of Enolate)Dissolution for purification
Water (pH < 1) Moderate (Protonation of N1)Avoid (Salt formation risk)
Ethanol (Hot) HighRecrystallization Solvent
DMF/DMSO Very HighReaction Solvent (Must remove)
Figure 1: Synthesis & Precipitation Workflow

PrecipitationWorkflow Start Start: 5-Iodoanthranilic Acid Cyclization Cyclization Reaction (Formamide/Reflux) Start->Cyclization Reagents Cooling Cool to 25°C (Prevent Thermal Shock) Cyclization->Cooling Quench Reverse Quench (Pour into Ice Water) Cooling->Quench CheckState Check Physical State Quench->CheckState Solid Solid Precipitate CheckState->Solid Success Oil Sticky Gum/Oil CheckState->Oil Failure Filtration Filtration & Thiosulfate Wash Solid->Filtration FixOil Re-heat & Seed Slow Cooling Oil->FixOil FixOil->Solid Recrystallized Drying Vacuum Dry (45°C) Filtration->Drying

Caption: Workflow for the synthesis and controlled precipitation of 5-IQ, highlighting the critical decision point for managing "oiling out" events.

Figure 2: pH-Solubility Decision Tree

pHSolubility pH_Low pH < 2.0 (Acidic) Species_Cat Cationic Species (Soluble) pH_Low->Species_Cat Protonation (N1) pH_Mid pH 5.0 - 6.0 (Neutral) Species_Neu Neutral Species (Insoluble Precipitate) pH_Mid->Species_Neu Isoelectric Point pH_High pH > 10.0 (Basic) Species_An Anionic Species (Soluble) pH_High->Species_An Deprotonation (NH)

Caption: Solubility behavior of 5-iodo-quinazolinone as a function of pH. Maximum yield is achieved in the neutral window (pH 5-6).

References

  • Synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one 3N-substituted. (2022). RSC Advances. (Demonstrates the use of 5-iodoanthranilic acid as a key intermediate and general workup procedures for iodinated quinazolinones).

  • Solubility Enhancement of Synthesized Quinazolinone Derivative. (2017). ResearchGate.[3][4] (Provides data on the pH-dependent solubility profiles and solid dispersion techniques for quinazolinone derivatives).

  • Effect of pH and Ionic Strength on the Solubility of Quinoline. (2019). AAPS PharmSciTech. (Foundational theory on the solubility behavior of nitrogen heterocycles and the "salting out" effect).[2][5]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug Discovery. (2025).[4][6] Molecules. (Review of the biological importance and structural properties of the scaffold). (Note: Placeholder for the general review cited in search results 1.16)

Sources

Technical Support Center: Regioselectivity in 5-Iodo-Quinazolinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering regioselectivity challenges with 5-iodo-4(3H)-quinazolinone .

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #QZN-5I-REGIO

Executive Summary & Core Challenge

The Issue: You are attempting to alkylate 5-iodo-4(3H)-quinazolinone . You likely observed that standard alkylation conditions yield the N3-alkylated product almost exclusively, or you are struggling to distinguish between N3, N1, and O-alkylated isomers.

The Root Cause: The iodine atom at the C5 position exerts a profound "Peri-Effect" (steric repulsion) on the N1 nitrogen. Unlike unsubstituted quinazolinones, where N3 is thermodynamically favored but N1 is accessible, the 5-iodo substituent effectively "locks" the N1 position, making direct N1-alkylation kinetically and thermodynamically disfavored.

Quick Reference Decision Matrix:

Desired RegioisomerFeasibility via Direct AlkylationRecommended Strategy
N3-Alkyl High Standard Basic Conditions (K₂CO₃/DMF).[1]
N1-Alkyl Very Low STOP. Do not use direct alkylation.[1] Use de novo cyclization.
O-Alkyl Medium Silver salts (Ag₂CO₃) or Mitsunobu conditions.

Technical FAQ: Understanding the Chemistry

Q1: Why can't I get N1-alkylation even with strong bases like NaH?

A: In 4(3H)-quinazolinones, the N3 position is naturally more nucleophilic. However, in your specific substrate (5-iodo), the iodine atom is physically bulky (Van der Waals radius ~1.98 Å) and sits in the peri-position relative to N1.

  • Steric Wall: The iodine atom creates a steric wall that blocks the approach of electrophiles to N1.

  • Electronic Deactivation: While iodine is electron-withdrawing (induction), the steric effect dominates here. Even if you deprotonate with NaH to form the anion, the N1 site is too crowded to react with most alkyl halides.

Q2: I see a spot on TLC that isn't N3. Is it N1?

A: It is statistically more likely to be the O-alkylated product (imidate) or a dialkylated impurity. O-alkylation is the kinetic product under certain conditions (especially with hard electrophiles like MeI or benzyl bromide in polar aprotic solvents).

Q3: How do I definitively prove which isomer I have?

A: 1H NMR is often insufficient due to similar chemical shifts.[1] You must use 2D NMR.[1]

  • HMBC Diagnostic: Look for a correlation between the N-CH₂ protons and the Carbonyl carbon (C4).

    • N3-Alkyl: Strong 3-bond correlation to C4 (C=O) and C2.[1]

    • N1-Alkyl: Correlation to C2, but NO correlation to C4 (too far, 4 bonds).

    • O-Alkyl: Strong 3-bond correlation to C4.[1] Distinguish from N3 by Carbon chemical shift of the alkyl group (O-CH₂ is typically downfield of N-CH₂).

Troubleshooting Guides (Symptom-Based)

Scenario A: "I need the N3-isomer, but yield is low or mixed."

Diagnosis: You are likely using a base that is too strong (promoting bis-alkylation) or a solvent that promotes O-alkylation.[1] Protocol Adjustment:

  • Base: Switch to K₂CO₃ or Cs₂CO₃ .[1] Avoid NaH.

  • Solvent: Use DMF or Acetone .[1]

  • Temperature: Run at RT first. Heat to 60°C only if sluggish.

  • Additives: Add catalytic KI if using alkyl chlorides.

Scenario B: "I absolutely need the N1-isomer."

Diagnosis: Direct alkylation of the 5-iodo scaffold will fail 99% of the time. You are fighting thermodynamics. Protocol Adjustment: Switch Synthetic Route. You must build the ring after placing the alkyl group.

  • Start with 2-amino-6-iodobenzoic acid .

  • Perform reductive amination or alkylation on the acyclic amine to install your R group at the future N1 position.

  • Cyclize with formamide or triethyl orthoformate to close the ring.[1] This is the only reliable way to get high-purity N1-alkyl-5-iodo-quinazolinone.[1]

Scenario C: "I want to force O-alkylation."

Diagnosis: You need to exploit the Hard-Soft Acid-Base (HSAB) theory. The Oxygen is the "harder" nucleophile. Protocol Adjustment:

  • Reagent: Use Ag₂CO₃ (Silver Carbonate) as the base. Silver coordinates to the Nitrogen, blocking it and forcing reaction at Oxygen.[1]

  • Electrophile: Use a "hard" electrophile like Methyl Iodide or Benzyl Bromide.[1]

  • Solvent: Toluene or Benzene (non-polar solvents favor O-alkylation in heterogeneous mixtures).[1]

Visualizing the Reaction Pathways

The following diagram illustrates the steric blockade caused by the 5-Iodo group and the resulting reaction pathways.

QuinazolinoneAlkylation cluster_steric The Peri-Effect Start 5-Iodo-4(3H)-quinazolinone Base Deprotonation (Ambident Anion) Start->Base Base (K2CO3/NaH) PathN3 Path A: N3 Attack (Thermodynamic & Kinetic) Base->PathN3 Unobstructed PathN1 Path B: N1 Attack (Sterically Blocked) Base->PathN1 Blocked by 5-Iodo PathO Path C: O Attack (Kinetic/Silver) Base->PathO Ag+ Assisted ProdN3 N3-Alkyl Product (MAJOR >95%) PathN3->ProdN3 ProdN1 N1-Alkyl Product (TRACE/NONE) PathN1->ProdN1 ProdO O-Alkyl Product (MINOR/CONDITIONAL) PathO->ProdO

Caption: Reaction pathway analysis showing the steric blockade of N1 by the 5-Iodo substituent, favoring N3 alkylation.

Experimental Protocols

Protocol A: Selective N3-Alkylation (Recommended)

Applicability: Synthesis of standard N3-derivatives.[1] Reagents: 5-iodo-4(3H)-quinazolinone (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).

  • Dissolution: Dissolve 5-iodo-4(3H)-quinazolinone in anhydrous DMF under Argon.

  • Base Addition: Add K₂CO₃ (powdered, dry) in one portion. Stir at RT for 30 mins to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT. Monitor by TLC (typically 2-4 hours).[1]

    • Note: If starting material remains after 4h, heat to 50°C.

  • Workup: Pour into ice-water. The N3-product usually precipitates. Filter and wash with water.[1]

  • Purification: Recrystallization from EtOH is usually sufficient.[1] Column chromatography (EtOAc/Hex) if necessary.[1]

Protocol B: "De Novo" Synthesis of N1-Alkyl Derivatives

Applicability: When N1-substitution is strictly required.[1] Do NOT use direct alkylation.[1]

  • Starting Material: 2-amino-6-iodobenzoic acid (or its methyl ester).[1]

  • N-Alkylation: React with aldehyde/reducing agent (Reductive Amination) or Alkyl Halide/Base to form 2-(alkylamino)-6-iodobenzoic acid .[1]

  • Cyclization: Reflux the intermediate in Formamide (excess) at 140-160°C.

  • Result: This closes the pyrimidine ring onto the nitrogen, locking the alkyl group at position 1.[1]

Analytical Data Reference

Use this table to interpret your NMR data and confirm regioselectivity.

FeatureN3-Alkyl IsomerO-Alkyl IsomerN1-Alkyl Isomer
¹H NMR (N-CH₂) δ 3.8 - 4.2 ppmδ 4.4 - 4.8 ppm (Deshielded)δ 3.5 - 4.0 ppm
¹³C NMR (C=O) ~160 ppm~165-170 ppm (C-O-R character)~160 ppm
HMBC (N-CH₂ → C4) Strong Correlation Strong Correlation NO Correlation
HMBC (N-CH₂ → C2) Strong CorrelationWeak/No CorrelationStrong Correlation
TLC (Polarity) Medium PolarityLow Polarity (moves fastest)High Polarity (moves slowest)

References

  • Regioselective N-alkylation of quinazolinones

    • Anton V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[2] Organic & Medicinal Chemistry International Journal, 2020.[1][2]

  • Mechanistic Insight (Steric Effects in Heterocycles)

    • L. Hazai, et al. "Synthesis of N-substituted quinazolinone derivatives." Scientia Pharmaceutica, 2010.[1] (General reference for N3 selectivity).

  • Alternative Synthesis (De Novo Cyclization)

    • Al-Sanea, M. M., et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones..." Dove Medical Press, 2024.[1]

  • Analytical Differentiation (NMR)

    • La Plante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.[1]

Sources

Validation & Comparative

1H NMR Chemical Shifts of 5-iodo-quinazolin-4(3H)-one: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 5-iodo-quinazolin-4(3H)-one , focusing on the structural elucidation and differentiation from its regioisomers (6-, 7-, and 8-iodo).

Executive Summary

5-iodo-quinazolin-4(3H)-one is a critical synthetic intermediate, particularly for accessing the C5-position of the quinazolinone scaffold—a region often exploited for solubility modulation in kinase inhibitors.

The structural identification of this isomer is defined by a unique "Silent Peri-Position" : the absence of the highly deshielded H-5 proton signal (typically


 8.0–8.2 ppm) which characterizes the parent and other iodo-isomers. This guide outlines the specific spectral fingerprints required to distinguish the 5-iodo derivative from its more common 6-iodo and 8-iodo counterparts.

Part 1: Comparative Spectral Analysis

The "Peri-Effect" Benchmark

In the parent quinazolin-4(3H)-one , the proton at position 5 (H-5) is spatially proximate to the C4-carbonyl oxygen. This results in a significant deshielding effect due to the magnetic anisotropy of the carbonyl group, shifting H-5 downfield to


8.1–8.2 ppm .
  • Parent: H-5 is a doublet (or dd) at

    
    8.1 ppm.
    
  • 6-Iodo Isomer: H-5 is a singlet (due to lack of ortho-coupling) and is further deshielded by the ortho-iodine, appearing at

    
    8.3–8.5 ppm .
    
  • 5-Iodo Isomer: The H-5 proton is absent . This is the primary diagnostic feature.

Comparative Chemical Shift Table (DMSO- )

Note: Values are based on structural shielding/deshielding logic and comparative literature data for substituted quinazolinones.

Proton PositionParent Quinazolinone (

ppm)
5-Iodo-quinazolinone (

ppm)
6-Iodo-quinazolinone (

ppm)
Multiplicity & Coupling (5-Iodo)
H-2 8.10 (s)8.15 – 8.25 8.15 – 8.25Singlet (s) . Characteristic of the pyrimidine ring.
H-5 8.12 (dd)ABSENT 8.45 (d,

Hz)
diagnostic silence
H-6 7.50 (td)7.80 – 7.95 ABSENTDoublet (d) . Deshielded by ortho-Iodine.
H-7 7.70 (td)7.45 – 7.55 7.75 (dd)Triplet/dd (

).
H-8 7.65 (d)7.60 – 7.70 7.55 (d)Doublet (d) .
NH (3) 12.2 (br s)12.3 – 12.5 12.3 – 12.5Broad singlet. Exchangeable with

.
Key Diagnostic Signals for 5-Iodo
  • Loss of the Most Downfield Aromatic Signal: Unlike the 6-, 7-, or 8-iodo isomers, the 5-iodo spectrum lacks the signal >8.0 ppm (excluding H-2).

  • ABC/AMX System: The remaining protons (H-6, H-7, H-8) form a contiguous 3-spin system.

    • H-6: Appears as a doublet (coupled only to H-7).

    • H-7: Appears as a triplet (or dd) (coupled to H-6 and H-8).

    • H-8: Appears as a doublet (coupled only to H-7).

Part 2: Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the regiochemistry of an unknown iodo-quinazolinone sample.

NMR_Logic Start Unknown Iodo-Quinazolinone (1H NMR in DMSO-d6) CheckH5 Check Region 8.0 - 8.6 ppm (Excluding H-2 Singlet) Start->CheckH5 SignalPresent Signal Present (> 8.0 ppm) CheckH5->SignalPresent Yes SignalAbsent No Signal > 8.0 ppm (Only H-2 present) CheckH5->SignalAbsent No CheckMult Check Multiplicity of Downfield Signal SignalPresent->CheckMult Result5 5-Iodo Isomer (H-5 replaced by Iodine) SignalAbsent->Result5 IsSinglet Singlet (s) (Ortho-coupling lost) CheckMult->IsSinglet IsDoublet Doublet (d) (Ortho-coupling retained) CheckMult->IsDoublet Result6 6-Iodo Isomer (H-5 is deshielded singlet) IsSinglet->Result6 Result78 7-Iodo or 8-Iodo (H-5 is deshielded doublet) IsDoublet->Result78

Caption: Decision tree for identifying 5-iodo-quinazolinone based on the presence/absence of the H-5 peri-proton signal.

Part 3: Experimental Protocol

Since the 5-iodo isomer is less common than the 6-iodo derivative (which is derived from the readily available 5-iodoanthranilic acid), its synthesis requires specific regiochemical control. The standard route utilizes 2-amino-6-iodobenzoic acid (6-iodoanthranilic acid).

Synthesis of 5-iodo-quinazolin-4(3H)-one (Niementowski Reaction)

Principle: The reaction involves the condensation of 2-amino-6-iodobenzoic acid with formamide. The C1-carboxyl group becomes C4-carbonyl, and the C2-amino group becomes N3. Consequently, the iodine at position 6 of the benzoic acid ring ends up at position 5 of the quinazolinone ring.

Materials:

  • 2-Amino-6-iodobenzoic acid (1.0 equiv) [CAS: 20776-67-4]

  • Formamide (excess, 10–15 equiv)

  • Ammonium acetate (catalytic, 0.1 equiv) (Optional, promotes cyclization)

  • Ethanol (for recrystallization)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-6-iodobenzoic acid (263 mg, 1.0 mmol).

  • Addition: Add formamide (2.0 mL, ~50 mmol).

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

    • Note: Monitoring by TLC (EtOAc/Hexane) is difficult due to the polarity of formamide. Monitor by disappearance of the starting acid spot.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (20 mL).

  • Precipitation: The product should precipitate as a solid. If no precipitate forms, neutralize carefully with dilute HCl (if the medium is basic) or adjust pH to ~7.

  • Filtration: Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove excess formamide.

  • Purification: Recrystallize from hot ethanol or DMF/Water to afford 5-iodo-quinazolin-4(3H)-one as a white/off-white solid.

Sample Preparation for NMR
  • Solvent: Dissolve ~5–10 mg of the dried solid in 0.6 mL of DMSO-

    
     .
    
  • Reference: Calibrate spectra to the residual DMSO pentet at

    
     2.50 ppm.
    
  • Temperature: 298 K (Standard).

References

  • General Quinazolinone NMR Data

    • Organic Chemistry D
    • Source:

  • Synthesis of Iodo-Quinazolinones (6-iodo vs 5-iodo precursors)

    • Synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides.[1] (Discussion of regiochemistry in cyclization).

    • Source:

  • Substituent Effects in Quinazolines

    • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Relevant for understanding stacking/solvent effects in fused N-heterocycles).
    • Source:

  • Anthranilic Acid Precursors

    • Synthesis of 5-iodoanthranilic acid (Precursor to 6-iodo-quinazolinone).
    • Source:

Sources

Unveiling the Solid State: A Comparative Guide to the Crystal Structure Analysis of Iodo-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount. The crystal structure of a pharmaceutical compound dictates its physical properties, such as solubility and stability, and profoundly influences its biological activity. This guide provides an in-depth technical comparison of the crystal structure analysis of iodo-substituted 4(3H)-quinazolinones, with a special focus on elucidating the probable structural characteristics of 5-iodo-4(3H)-quinazolinone. By comparing it with structurally related analogues, we can gain valuable insights into how the position of the iodine substituent impacts crystal packing and intermolecular interactions, crucial knowledge for rational drug design.

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Therefore, a detailed understanding of the crystal structure of iodo-substituted quinazolinones is essential for optimizing their therapeutic potential.

The Experimental Blueprint: Single-Crystal X-ray Diffraction Workflow

The gold standard for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically translated into a three-dimensional electron density map, and subsequently, a model of the molecular structure.

The journey from a powdered compound to a fully refined crystal structure is a meticulous process, outlined in the workflow below. The causality behind each step is critical for obtaining high-quality data. A pure, single crystal of sufficient size and quality is the prerequisite for a successful experiment. The choice of solvent and crystallization technique is crucial and often requires empirical optimization to encourage the slow, ordered growth necessary for diffraction-quality crystals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of 5-iodo-4(3H)-quinazolinone purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent system purification->dissolution growth Slow evaporation, vapor diffusion, or cooling to induce crystallization dissolution->growth mounting Crystal mounting on a goniometer growth->mounting xray Exposure to a monochromatic X-ray beam mounting->xray diffraction Collection of diffraction data xray->diffraction processing Data processing and integration diffraction->processing solution Phase determination (e.g., direct methods) processing->solution refinement Model building and refinement solution->refinement validation Structure validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Self-Validating System
  • Synthesis and Purification: The synthesis of the target iodo-quinazolinone is the initial step.[2] Purity is paramount, as impurities can inhibit crystallization or lead to disordered crystals. Techniques like recrystallization or column chromatography are employed to achieve high purity, which is typically verified by NMR spectroscopy and mass spectrometry.

  • Crystal Growth: The selection of an appropriate solvent or solvent system is critical. The ideal solvent is one in which the compound has moderate solubility. Slow evaporation of the solvent from a saturated solution is a common and effective technique.[3] Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution of the compound. The goal is to allow molecules to self-assemble into a well-ordered lattice.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4] The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection. The mounted crystal is exposed to a focused beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is then built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.

Comparative Crystal Structure Analysis of Iodo-Substituted Quinazolinones

While the specific crystal structure of 5-iodo-4(3H)-quinazolinone is not publicly available, we can infer its key structural features by comparing the crystallographic data of its isomers and other closely related derivatives. The position of the iodine atom on the quinazolinone ring is expected to significantly influence the intermolecular interactions and, consequently, the crystal packing.

CompoundSpace GroupUnit Cell ParametersKey Intermolecular InteractionsReference
6-Iodo-3-phenyl-2-propylquinazolin-4(3H)-one P2₁/c (Monoclinic)a = 10.123(1) Å, b = 16.987(2) Å, c = 10.234(1) Å, β = 113.12(1)°C-H···O hydrogen bonds[5]
6-Nitroquinazolin-4(3H)-one P-1 (Triclinic)a = 5.5587(9) Å, b = 8.6673(13) Å, c = 8.7649(12) Å, α = 105.654(12)°, β = 98.560(13)°, γ = 90.784(13)°N-H···O hydrogen bonds, C-H···O interactions, π-π stacking[6][7]
2-Methylquinazolin-4(3H)-one hydrochloride Pbcm (Orthorhombic)a = 10.1221(5) Å, b = 13.6533(4) Å, c = 6.6248(3) ÅN-H···Cl hydrogen bonds, weak π-π stacking[3]
Quinazolin-4(3H)-one P2₁/c (Monoclinic)a = 10.7930(11) Å, b = 7.2019(7) Å, c = 13.7605(14) Å, β = 100.4705(18)°N-H···O hydrogen bonds, π-π stacking[8]

Table 1: Comparative crystallographic data of selected quinazolinone derivatives.

The data in Table 1 reveals that quinazolinone derivatives tend to crystallize in centrosymmetric space groups like P2₁/c and P-1. A recurring and dominant feature in the crystal structures of 4(3H)-quinazolinones is the formation of hydrogen-bonded dimers through N-H···O interactions between the N3-H group and the C4=O group of adjacent molecules.[6][8] This robust supramolecular synthon often dictates the primary packing arrangement.

The Influence of the Iodo-Substituent: A Structural Dissection

The introduction of an iodine atom at the 5-position of the quinazolinone ring is expected to introduce several key structural modifications compared to its isomers and the parent compound.

  • Steric Effects: The bulky iodine atom at the 5-position, adjacent to the fused benzene ring, will likely induce some steric strain, potentially leading to a slight distortion of the planarity of the quinazolinone ring system.

  • Halogen Bonding: A significant and defining feature of iodo-substituted compounds is their ability to participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the nitrogen atoms of the pyrimidine ring. This interaction could compete with or complement the traditional N-H···O hydrogen bonding, leading to unique packing motifs.

  • π-π Stacking: The presence of the electron-withdrawing iodine atom can also influence the electron distribution of the aromatic system, thereby affecting the π-π stacking interactions between adjacent quinazolinone rings.

molecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Interactions mol1 5-Iodo-4(3H)-quinazolinone mol2 5-Iodo-4(3H)-quinazolinone mol1->mol2 N-H···O Hydrogen Bond dimer1 Dimer Unit dimer2 Adjacent Dimer Unit dimer1->dimer2 Halogen Bonding (I···O or I···N) dimer1->dimer2 π-π Stacking

Figure 2: Probable key intermolecular interactions in the crystal structure of 5-iodo-4(3H)-quinazolinone.

Based on the analysis of related structures, it is highly probable that 5-iodo-4(3H)-quinazolinone will also form the characteristic N-H···O hydrogen-bonded dimers. However, the crystal packing of these dimers is likely to be modulated by halogen bonding involving the iodine atom and π-π stacking interactions, leading to a complex and robust three-dimensional architecture.

Conclusion

While the definitive crystal structure of 5-iodo-4(3H)-quinazolinone awaits experimental determination, a comparative analysis of its isomers and other substituted analogues provides a strong predictive framework for its solid-state architecture. The interplay of conventional hydrogen bonding, halogen bonding, and π-π stacking interactions, dictated by the presence and position of the iodine atom, will ultimately govern its crystal packing. This detailed structural understanding is not merely an academic exercise; it is a critical component in the rational design and development of novel quinazolinone-based therapeutics, enabling scientists to fine-tune the physicochemical and pharmacological properties of these promising molecules. The experimental workflows and comparative data presented in this guide offer a robust foundation for researchers embarking on the crystallographic analysis of this important class of compounds.

References

  • Ziyadullaev, M., Turgunov, K., Khoshimov, F., Elmuradov, B., & Kadirova, S. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 555-559. [Link]

  • Turgunov, K., Ziyadullaev, M., Khoshimov, F., Elmuradov, B., & Kadirova, S. (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). Acta Crystallographica Section E: Crystallographic Communications, 76(4), 543-549. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., Alanazi, A. M., & Hassan, H. M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 580. [Link]

  • Ghabbour, H. A., Al-Salahi, R., Al-Tamimi, A. M., & Al-Obaid, A. M. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. Zeitschrift für Kristallographie-New Crystal Structures, 234(6), 1167-1169. [Link]

  • Rojas-Rojas, C., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22965-22976. [Link]

  • Turgunov, K., & Englert, U. (2019). Metal halide coordination compounds with quinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1486-1492. [Link]

  • Nosova, E. V., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7193. [Link]

  • Turgunov, K., Ziyadullaev, M., Khoshimov, F., Elmuradov, B., & Kadirova, S. (2020). The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with... ResearchGate. [Link]

  • Zhang, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(6), 1265. [Link]

  • Nayak, S. K., et al. (2012). 8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1733. [Link]

  • Al-Salem, H. S., et al. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]

  • Ovchinnikova, I. G., et al. (2016). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629–1632. [Link]

  • Smith, K., et al. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o919–o920. [Link]

  • Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

  • Crystallography Open Database. Search results. [Link]

  • Dilovic, I., et al. (2023). Synthesis of substituted quinazolin-4(3H)-ones 1–3. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

Sources

The Halogen Dance: A Comparative Guide to the Binding Affinity of 5-Iodo vs. 5-Fluoro Quinazolinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic placement of halogen atoms on a drug scaffold is a critical tool for optimizing potency and selectivity. The quinazolinone core, a privileged structure in medicinal chemistry, has been the subject of extensive derivatization, with halogenation at the 5-position being a common strategy to modulate inhibitor binding. This guide provides an in-depth comparison of the binding affinities of 5-iodo and 5-fluoro quinazolinone inhibitors, delving into the fundamental principles of halogen bonding and supported by available experimental data.

The Crucial Role of Halogen Substitution in Drug Design

The introduction of a halogen atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Traditionally, fluorine has been incorporated to enhance metabolic stability and membrane permeability.[1] More recently, the focus has expanded to leveraging specific non-covalent interactions, particularly halogen bonds, to enhance binding affinity and selectivity.[2] This is where the distinct properties of iodine and fluorine come into play, offering a fascinating study in contrasts.

Unraveling the Binding Affinity: A Tale of Two Halogens

The Power of the Sigma-Hole: The Case for Iodine

Iodine, being a large, polarizable atom, can form strong halogen bonds. This interaction arises from an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond.[3][4][5] This electropositive region can then interact favorably with a Lewis base, such as a backbone carbonyl or a negatively charged amino acid residue, in the protein's binding pocket.

Mechanism of Halogen Bonding

A diagram illustrating the halogen bond between an iodine atom on a ligand and a Lewis base on a protein.

The strength of the halogen bond correlates with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.[3] For iodine, this interaction can be a significant contributor to the overall binding energy, leading to enhanced affinity.

The Subtle Influence of Fluorine

In stark contrast to iodine, fluorine is the most electronegative element and has a very small, non-polarizable electron cloud. Consequently, the σ-hole on a covalently bound fluorine atom is generally considered to be non-existent or too weak to form a significant halogen bond.[3][5]

However, this does not mean that fluorine substitution is without merit in enhancing binding affinity. Fluorine can participate in favorable dipole-dipole interactions and can influence the conformation of the inhibitor, pre-organizing it for optimal binding. Furthermore, the replacement of a hydrogen atom with a fluorine atom can displace a water molecule from a binding pocket, leading to an entropic gain and a favorable change in the free energy of binding.

Experimental Insights from Quinazolinone Inhibitors

While a direct comparative study is lacking, SAR studies on various quinazolinone derivatives provide clues. For instance, a study on quinazolinone derivatives as EGFR inhibitors reported an effective substitution order for anti-tumor activity as F > OCH3 ≈ Br > CH3 > H ≈ Cl, suggesting that fluorine contributes positively to the overall activity.[6] Another study on quinazolinones inhibiting NF-κB pathways found that a fluorine substituent enhanced binding ability more than a chlorine atom.[7]

It is important to note that these studies measure overall biological activity (like IC50 in cellular assays), which is a composite of binding affinity, cell permeability, and other factors. However, they do suggest that fluorine's contribution to the pharmacophore is significant.

The available data for iodo-substituted quinazolinones is more sparse in the context of direct binding affinity comparisons. One study synthesized a series of 6-iodo-2-thienylquinazolin-4(3H)-one derivatives and noted their antimicrobial activity.

Data Summary: A Look at Halogenated Quinazolinone Inhibitors

The following table summarizes representative data for halogenated quinazolinone inhibitors from various studies. It is crucial to interpret this data with caution, as the compounds, target proteins, and assay conditions differ.

Compound ClassHalogen SubstitutionTargetKey FindingsReference
Quinazolinone DerivativesFluoroEGFRA 3,4-difluoro substitution resulted in an IC50 of 10 nM against EGFRwt-TK.[6][6]
Quinazolinone DerivativesFluoroNF-κBA fluorine atom substituent significantly enhanced binding affinity compared to a chlorine atom.[7][7]
Quinazolinone DerivativesIodoN/A (Antimicrobial)6-iodo-2-thienylquinazolin-4(3H)-one derivatives showed broad-spectrum antimicrobial activity.

Experimental Protocols for Determining Binding Affinity

To definitively compare the binding affinities of 5-iodo and 5-fluoro quinazolinone inhibitors, a head-to-head experimental approach is necessary. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard techniques for such a comparison.

Isothermal Titration Calorimetry (ITC) Workflow

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Isothermal Titration Calorimetry (ITC) Workflow

Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation (Protein in cell, Ligand in syringe) load Loading into ITC Instrument prep->load titrate Titration (Ligand injected into protein solution) load->titrate measure Heat Measurement (Exothermic or Endothermic) titrate->measure analyze Data Analysis (Binding isotherm fitting) measure->analyze results Thermodynamic Parameters (Kd, ΔH, ΔS, n) analyze->results

A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step ITC Protocol:

  • Protein and Ligand Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer to ensure buffer matching.

    • Dissolve the 5-iodo and 5-fluoro quinazolinone inhibitors in the same buffer. It is critical to match the buffer components and pH precisely to avoid heat of dilution artifacts.

  • Concentration Determination:

    • Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy.

  • ITC Experiment Setup:

    • Fill the ITC sample cell with the protein solution.

    • Fill the injection syringe with the ligand solution.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration and Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry.

Conclusion and Future Directions

The choice between a 5-iodo and a 5-fluoro substitution on a quinazolinone inhibitor is not straightforward and depends on the specific topology and amino acid composition of the target protein's binding site.

  • A 5-iodo substitution is a rational choice when a potential halogen bond acceptor is present in the binding pocket. The directional and strong nature of the halogen bond can significantly enhance binding affinity.

  • A 5-fluoro substitution is advantageous for improving metabolic stability and can contribute to binding through electrostatic and hydrophobic interactions, as well as by influencing the inhibitor's conformation.

To definitively guide future drug design efforts, direct comparative studies using techniques like ITC or SPR are essential. Such studies would provide invaluable quantitative data on the thermodynamic contributions of iodine and fluorine at the 5-position of the quinazolinone scaffold, allowing for more informed and rational design of next-generation inhibitors.

References

  • (Reference to a general review on quinazolinones in medicinal chemistry)
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 28(4), 115341. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 22. [Link]

  • (Reference to a general review on anticancer quinazolines)
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 28(5), 2307. [Link]

  • (Reference to a study on iodo-substituted heterocycles)
  • (Reference to a study on fluoro-substituted heterocycles)
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(1), 1-13. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 58(21), 8494-8512. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • (Reference to a study on SAR of quinazolinones)
  • (Reference to another study on SAR of quinazolinones)
  • (Reference to a study on molecular docking of quinazolinones)
  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 11(4), 383-393. [Link]

  • (Reference to a study on synthesis of halogen
  • (Reference to a review on halogen
  • (Reference to a study on EGFR inhibitors)
  • Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(10), 4861-4873. [Link]

  • (Reference to a study on ITC)
  • (Reference to a study on SPR)

Sources

Safety Operating Guide

Personal protective equipment for handling 5-iodo-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 5-iodo-1H-quinazolin-4-one requires a safety posture that goes beyond standard "lab hygiene." As a halogenated heterocyclic scaffold, this compound is a likely intermediate in kinase inhibitor synthesis. While its baseline classification is often Irritant (H315/H319/H335) and Harmful if Swallowed (H302) , the presence of the iodine atom increases lipophilicity, potentially enhancing dermal absorption compared to its non-halogenated parent.[1]

The Core Directive: Treat this compound as a Potent Pharmacological Agent (Band 3) until specific toxicology data proves otherwise.[1] Your primary defense is containment; your secondary defense is PPE.

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the "Enemy" (the hazard vector).[1]

Hazard ClassRisk VectorOperational Implication
Physical State Fine Powder/Solid High Risk. Electrostatic forces can cause "fly-off" during weighing, creating an invisible inhalation hazard and surface contamination.[1]
Acute Toxicity Oral/Inhalation Medium Risk. H302/H335 indicates mucosal irritation.[1] Inhalation of dust can trigger bronchospasm or long-term sensitization.[1]
Chemical Reactivity Aryl Iodide Stability Risk. The C-I bond is susceptible to photolysis. Light protection is required to prevent degradation into potentially toxic radical byproducts.
Bioactivity Quinazolinone Core Unknown Risk. This scaffold is "privileged" in medicinal chemistry, meaning it is designed to bind biological targets. Assume biological activity.[2][3]

The PPE Defense System (Layered Protection)[1]

Do not rely on a single barrier. We use a Defense-in-Depth strategy.

A. Respiratory Protection (The Critical Barrier)[1]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .[1]

  • Secondary Control (If Hood Unavailable): Use a P100 Particulate Respirator (e.g., 3M 8293).[1]

    • Scientific Rationale: Standard N95s filter 95% of particles >0.3 microns. P100s filter 99.97%. For bioactive dusts, the statistical probability of inhaling a pharmacologically active dose is significantly reduced with P100.

B. Ocular Protection[3][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do NOT use standard safety glasses.

  • Causality: Airborne powders behave like fluids. They flow over the top and around the sides of standard glasses. Goggles provide a sealed environment, preventing ocular mucosal absorption.[1]

C. Dermal Protection (The Double-Glove Protocol)[1]
  • Base Layer: 4 mil Nitrile (High dexterity).[1]

  • Outer Layer: 4-8 mil Nitrile or Polychloroprene (Chemical resistance).[1]

  • Rationale: Halogenated heterocycles can permeate nitrile over time, especially if dissolved in organic solvents (DCM, DMSO).[1] The air gap between two gloves acts as a diffusion break, and the outer glove can be stripped immediately upon contamination without exposing skin.

PPE Selection Decision Matrix (DOT Visualization)

PPE_Decision_Tree Start Start: Handling 5-iodo-1H-quinazolin-4-one State Is the compound Solid or in Solution? Start->State Solid Solid (Powder) State->Solid Solution Solution (Organic Solvent) State->Solution Hood Is Fume Hood Available? Solid->Hood Outcome_Solid_Hood Protocol A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles 4. Lab Coat (Buttoned) Solution->Outcome_Solid_Hood Polar Solvent (MeOH/Water) Outcome_Sol_DCM Protocol C (Permeation Risk): 1. Fume Hood REQUIRED 2. Silver Shield/Laminate Gloves (If DCM/Chloroform used) Solution->Outcome_Sol_DCM Halogenated Solvent Hood->Outcome_Solid_Hood Yes Outcome_Solid_NoHood Protocol B (High Risk): 1. P100 Respirator REQUIRED 2. Double Nitrile Gloves 3. Splash Goggles 4. Designated 'Dirty' Area Hood->Outcome_Solid_NoHood No

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)[1]
  • Verify Engineering Controls: Check fume hood flow monitor (Target: 100 fpm face velocity).

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance.

    • Why? Dry quinazolinone powders are prone to static charge. Static causes powder to "jump" off spatulas, contaminating the balance and your gloves.

  • Prepare Waste: Label a dedicated solid waste container "Halogenated Organic Solid."

Phase 2: Active Handling (The "Hot" Zone)[1]
  • Don PPE: Lab coat -> Goggles -> Inner Glove -> Outer Glove.[1]

  • Weighing:

    • Use a closed-transfer weighing funnel if possible.[1]

    • Never tap the spatula against the weigh boat rim aggressively; this launches particulates.

  • Solubilization: If dissolving, add solvent slowly down the side of the vessel to avoid displacing a puff of powder.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Use a wet paper towel (solvent-soaked if necessary, usually Ethanol or MeOH) to wipe the balance area.[1] Do not use compressed air (this aerosolizes the hazard).[1]

  • Outer Glove Removal: Strip outer gloves inside the hood and discard into hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.[1]

Emergency Response Protocols

Scenario A: Powder Spill (>500 mg) outside hood[1]
  • Evacuate: Clear the immediate area of personnel.

  • Wait: Allow 10 minutes for aerosols to settle.

  • Protect: Don P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.[1]

  • Clean: Scoop up the wet mass. Do not sweep dry.

Scenario B: Ocular Exposure[1]
  • Flush: Immediately proceed to eyewash station.[3] Hold eyelids open.

  • Time: Flush for 15 minutes minimum .

  • Medical: Seek medical attention. Provide the SDS (Safety Data Sheet) to the physician, noting the iodine content (relevant for potential thyroid interaction or contrast allergies, though unlikely at this dose).[1]

Disposal Logistics

Proper disposal is a legal and environmental requirement.[2]

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Hexane waste streams).[1]

    • Logistical Reason: Incineration of halogenated waste requires higher temperatures and scrubbers to remove acidic byproducts (HCl, HI).[1] Mixing streams forces the expensive treatment of the entire volume.

  • Labeling: Must explicitly state "Contains 5-iodo-1H-quinazolin-4-one" and "Heavy Metal/Halogen Hazard."[1]

References

  • PubChem. (n.d.).[1] 4(1H)-Quinazolinone Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Quinazolin-4(1H)-one.[1] Retrieved February 5, 2026, from [Link][1]

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Guide. Retrieved February 5, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.